Belinostat glucuronide-d5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H22N2O10S |
|---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(E)-3-[3-[(2,3,4,5,6-pentadeuteriophenyl)sulfamoyl]phenyl]prop-2-enoyl]amino]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H22N2O10S/c24-15(22-33-21-18(27)16(25)17(26)19(32-21)20(28)29)10-9-12-5-4-8-14(11-12)34(30,31)23-13-6-2-1-3-7-13/h1-11,16-19,21,23,25-27H,(H,22,24)(H,28,29)/b10-9+/t16-,17-,18+,19-,21-/m0/s1/i1D,2D,3D,6D,7D |
InChI Key |
FZFPHALYAMPZAH-CSOYGYGYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NOC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Belinostat Glucuronide-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Belinostat glucuronide-d5, a key analytical tool in the research and development of the histone deacetylase (HDAC) inhibitor Belinostat. This document details its chemical properties, metabolic context, and its critical role as an internal standard in pharmacokinetic studies. Detailed experimental protocols for its use in bioanalytical assays are also provided, alongside structured data and visualizations to facilitate understanding and application in a research setting.
Introduction to Belinostat and its Metabolism
Belinostat is a potent pan-histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma. It exerts its anticancer effects by altering the acetylation status of histones, leading to changes in gene expression that can induce cell cycle arrest, apoptosis, and inhibition of angiogenesis in tumor cells.
The metabolism of Belinostat is extensive, with glucuronidation being the predominant pathway. This process, primarily mediated by the UGT1A1 enzyme, involves the conjugation of glucuronic acid to the hydroxyl group of Belinostat, forming Belinostat glucuronide. This metabolite is the major circulating metabolite of Belinostat in humans. Other minor metabolic pathways include methylation and reduction of the hydroxamic acid group.
Chemical Properties of this compound
This compound is the deuterium-labeled analog of Belinostat glucuronide. The incorporation of five deuterium atoms provides a stable isotopic label, making it an ideal internal standard for quantitative bioanalysis by mass spectrometry.
| Property | Value |
| Molecular Formula | C₂₁H₁₇D₅N₂O₁₀S |
| Molecular Weight | 499.50 g/mol |
| Parent Drug | Belinostat |
| Metabolic Pathway | Glucuronidation |
| Primary Use | Internal Standard in Pharmacokinetic and Bioanalytical Research |
The Role of this compound in Research
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Belinostat and its metabolites in biological matrices such as plasma and urine. Its use is critical for accurate and precise quantification in pharmacokinetic studies, which are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of Belinostat.
As a stable isotope-labeled internal standard, this compound exhibits nearly identical chemical and physical properties to the endogenous analyte (Belinostat glucuronide). This ensures that it behaves similarly during sample preparation, chromatographic separation, and ionization in the mass spectrometer, thereby compensating for variations in sample extraction and matrix effects.
Experimental Protocol: Quantification of Belinostat and Metabolites in Human Plasma by LC-MS/MS
The following is a detailed methodology for the simultaneous quantification of Belinostat and its major metabolites, including Belinostat glucuronide, in human plasma using a deuterated internal standard like this compound. This protocol is based on established and validated bioanalytical methods.[1][2][3]
Materials and Reagents
-
Belinostat, Belinostat glucuronide, and this compound analytical standards
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, deionized and purified
-
Human plasma (control)
Sample Preparation
-
Thaw frozen human plasma samples and standards on ice.
-
Aliquot 50 µL of each plasma sample, calibration standard, and quality control sample into a microcentrifuge tube.
-
Add an internal standard working solution containing this compound in acetonitrile.
-
Precipitate proteins by adding a sufficient volume of acetonitrile.
-
Vortex the samples for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at high speed (e.g., 13,000 x g) for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a solution of mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable for separation.[1][2][3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from low to high organic content (Mobile Phase B) is employed to separate the analytes. A typical gradient might start at 10% B, ramp up to 90% B, and then re-equilibrate at the initial conditions.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.
-
Injection Volume: A small injection volume (e.g., 5 µL) is recommended.
Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for Belinostat and its metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Belinostat | 319.1 | 93.0 |
| Belinostat glucuronide | 495.3 | 319.1 |
| This compound (Internal Standard) | 500.3 | 324.1 |
Note: The m/z values for this compound are predicted based on a +5 Da shift from the unlabeled compound and may need to be optimized on the specific mass spectrometer used.
Visualizations
Metabolic Pathway of Belinostat
References
- 1. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
Belinostat Glucuronide-d5: A Technical Overview of its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belinostat, a potent histone deacetylase (HDAC) inhibitor, is a key therapeutic agent in the treatment of various hematological malignancies. Its metabolism in vivo leads to the formation of several metabolites, with Belinostat glucuronide being a major product. The deuterated analog, Belinostat glucuronide-d5, serves as an essential internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, based on available scientific literature.
Chemical Properties and Structure
This compound is the glucuronic acid conjugate of Belinostat, with five deuterium atoms incorporated into the phenyl ring of the sulfamoyl moiety. This isotopic labeling provides a distinct mass signature for use in mass spectrometry-based analytical methods.
Structure
The chemical structure of this compound is depicted below:
(Structure image would be placed here in a full report; a textual description is provided)
The structure consists of the Belinostat core, which is characterized by a hydroxamic acid group, a central phenylsulfamoylphenyl group, and an acrylate moiety. The glucuronic acid is attached to the hydroxamic acid oxygen via an O-glucuronide linkage. The five deuterium atoms replace hydrogen atoms on the terminal phenyl ring.
IUPAC Name: (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(E)-3-[3-[(phenyl-d5)sulfamoyl]phenyl]prop-2-enoyl]amino]oxyoxane-2-carboxylic acid
Physicochemical Properties
Quantitative data for Belinostat glucuronide and its deuterated analog are summarized in the table below. It is important to note that while some data is available for the non-deuterated form, specific experimental data for this compound, such as melting point and solubility, are not widely published.
| Property | Belinostat glucuronide | This compound | Data Source |
| Molecular Formula | C₂₁H₂₂N₂O₁₀S | C₂₁H₁₇D₅N₂O₁₀S | PubChem |
| Molecular Weight | 494.47 g/mol | 499.50 g/mol | PubChem, LGC Standards |
| CAS Number | 1486471-13-9 | Not available | PubChem, Veeprho |
| Monoisotopic Mass | 494.0995 Da | 499.1310 Da | PubChem, LGC Standards |
| Topological Polar Surface Area | 200 Ų | ~200 Ų (predicted) | PubChem (Computed) |
| XLogP3 | 0.9 | ~0.9 (predicted) | PubChem (Computed) |
Metabolic Pathway of Belinostat to Belinostat Glucuronide
The primary metabolic pathway for Belinostat in humans is glucuronidation. This Phase II metabolic reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A1 being the predominant isozyme responsible for the conjugation of glucuronic acid to Belinostat. This process increases the water solubility of the drug, facilitating its excretion.
Experimental Protocols
A detailed, step-by-step synthesis protocol for this compound is not publicly available and is likely proprietary. However, the general approach would involve either the chemical conjugation of a protected glucuronic acid derivative to deuterated Belinostat or an enzymatic synthesis using microsomes containing UGT1A1.
Analytical Method for Quantification in Biological Matrices
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of Belinostat and its metabolites, including Belinostat glucuronide, in plasma. This compound is the ideal internal standard for this assay.
1. Sample Preparation:
-
A small volume of plasma (e.g., 50 µL) is used.
-
Protein precipitation is performed by adding a solvent like acetonitrile, which may contain the internal standard (this compound).
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: The supernatant is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate the analyte from other plasma components.
-
Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer. The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Belinostat glucuronide and the internal standard, this compound. For Belinostat glucuronide, a common transition is m/z 495.3 → 319.1.[1]
Conclusion
This compound is an indispensable tool for the accurate bioanalysis of Belinostat, a clinically important HDAC inhibitor. While detailed experimental data and synthesis protocols for the deuterated standard are scarce in the public domain, its chemical properties can be inferred from its non-deuterated counterpart and its role in metabolic studies is well-established. The understanding of its formation via UGT1A1-mediated metabolism and the availability of sensitive analytical methods underscore its importance in the ongoing research and development of Belinostat-based therapies.
References
A Technical Guide to the Role of UGT1A1 in the Belinostat Glucuronidation Pathway
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the critical role the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) plays in the metabolism of belinostat, a histone deacetylase (HDAC) inhibitor. Belinostat is approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL)[1][2]. Its mechanism of action involves the inhibition of HDAC classes I, II, and IV, leading to increased acetylation of histone and non-histone proteins, which reverses aberrant epigenetic changes associated with oncogenesis[1]. Understanding the metabolic fate of belinostat is paramount for optimizing its therapeutic index, and UGT1A1-mediated glucuronidation has been identified as the principal clearance pathway[1][2][3][4][5].
The Dominant Metabolic Pathway: Glucuronidation
Belinostat undergoes extensive metabolism, with over 98% of the drug being metabolized before excretion[1]. The primary metabolic route is glucuronidation, which accounts for 80-90% of its clearance[1][6]. This process involves the covalent addition of a glucuronic acid moiety to the belinostat molecule, specifically at the hydroxamate group, forming the inactive metabolite belinostat glucuronide (belinostat-G)[3][7]. Belinostat-G is the most abundant metabolite detected in patient plasma and urine, with systemic exposure being over four times greater than that of the parent drug[3][8].
While UGT1A1 is the dominant enzyme, minor contributions to belinostat metabolism are made by other UGT isoforms (such as UGT2B7) and Cytochrome P450 enzymes (CYP2A6, CYP2C9, and CYP3A4), which form metabolites like belinostat amide and belinostat acid[1][9][10]. The primary route of excretion for belinostat and its metabolites is via urine[1].
Caption: Belinostat Metabolic Pathway.
Pharmacogenetics: The Impact of UGT1A1 Polymorphisms
UGT1A1 is a highly polymorphic gene, and variations can significantly alter enzyme activity, thereby affecting drug clearance and exposure[3][4]. The most well-characterized polymorphism is UGT1A128, which involves a variation in the number of TA repeats in the promoter's TATA box region ([TA]7TAA) compared to the wild-type allele (UGT1A11, [TA]6TAA)[1]. This extra TA repeat reduces the transcriptional efficiency of the UGT1A1 gene, leading to decreased enzyme levels and reduced glucuronidation capacity[1].
Individuals homozygous for the UGT1A128 allele (28/28) can experience an approximately 70% decrease in transcriptional activity[1]. This reduced function directly impacts belinostat clearance. Studies have demonstrated that patients with UGT1A128 and another reduced-function allele, UGT1A1*60, have increased systemic exposure (AUC) to belinostat and a higher risk of dose-limiting toxicities, particularly hematologic toxicities like thrombocytopenia and neutropenia[2][11].
Due to this significant gene-drug interaction, the U.S. FDA-approved label for belinostat recommends a 25% dose reduction (from 1,000 mg/m² to 750 mg/m²) for patients known to be homozygous for the UGT1A1*28 allele to minimize adverse reactions[1][12].
Caption: Clinical Impact of UGT1A1*28 Polymorphism.
Quantitative Data Summary
The following tables summarize key quantitative data regarding belinostat's interaction with UGT1A1.
Table 1: Enzyme Kinetic Parameters for Belinostat Glucuronidation by UGT1A1
| Parameter | Value | Source |
|---|---|---|
| Apparent Km (µM) | 99.6 | [3][4][7] |
| Vmax (pmol/min/mg protein) | 353.1 | [3][4][7] |
| Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) | 3.5 | [3][4][7] |
Data derived from in vitro assays using recombinant UGT1A1.
Table 2: Impact of UGT1A1*28 Genotype on Belinostat Glucuronide Formation in Human Liver Microsomes (HLM)
| HLM UGT1A1 Genotype | Belinostat Glucuronide Concentration (µmol, mean ± SD) | Source |
|---|---|---|
| 1/1 (Wild-Type) | 15.39 ± 6.00 | [3][4] |
| 1/28 (Heterozygous) | 11.35 ± 4.11 | [3][4] |
| 28/28 (Homozygous) | 7.14 ± 3.28 | [3][4] |
Concentrations measured after 30-minute incubation of belinostat with genotyped HLM samples.
Table 3: Association of UGT1A1 Polymorphisms with Belinostat Pharmacokinetics in Patients
| UGT1A1 Variant | Pharmacokinetic Change | Associated Toxicities | Source |
|---|---|---|---|
| *28 and *60 Carriers | Increased AUC and t1/2 (at doses >400 mg/m²/24h) | Increased incidence of Grade 3-4 thrombocytopenia | [2][11] |
| Impaired Metabolizers (based on genotype) | Lower drug clearance | Increased risk of hematologic toxicities | [13] |
Clinical studies show that reduced-function UGT1A1 alleles are associated with higher systemic exposure and increased risk of adverse events.
Experimental Protocols
Protocol 1: In Vitro Belinostat Glucuronidation Assay
This protocol outlines a typical experiment to determine the kinetics of belinostat glucuronidation using recombinant UGT enzymes or human liver microsomes (HLM).
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine a buffer solution (e.g., 50 mM potassium phosphate, pH 7.4), magnesium chloride (MgCl₂), and the enzyme source (recombinant UGT1A1 or HLM, e.g., 50 µg protein).
-
Add belinostat to achieve the desired final concentration (e.g., 100 µM, near the Km).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the glucuronidation reaction by adding the cofactor UDP-glucuronic acid (UDPGA).
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stopping solution, typically ice-cold acetonitrile, which also serves to precipitate proteins.
-
-
Sample Processing:
-
Centrifuge the terminated reaction mixture to pellet the precipitated proteins.
-
Transfer the supernatant, containing belinostat and its metabolites, to a new tube or HPLC vial for analysis.
-
-
Analysis:
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the formation of belinostat glucuronide.
-
Enzyme kinetic parameters (Km, Vmax) are determined by performing the assay across a range of substrate concentrations and fitting the data to the Michaelis-Menten equation[3][4].
-
Caption: In Vitro Glucuronidation Assay Workflow.
Protocol 2: UGT1A1*28 Genotyping
Genotyping for the UGT1A1*28 polymorphism is typically performed on genomic DNA extracted from a patient's blood sample.
-
DNA Extraction: Isolate genomic DNA from whole blood using a commercially available kit.
-
PCR Amplification: Amplify the promoter region of the UGT1A1 gene containing the (TA)n repeat sequence using Polymerase Chain Reaction (PCR) with specific primers flanking the region. One of the primers is often fluorescently labeled.
-
Fragment Analysis: Separate the resulting PCR products based on size using capillary electrophoresis. The size of the fragment corresponds to the number of TA repeats.
-
Allele Calling:
-
A fragment corresponding to (TA)6 indicates the wild-type *1 allele.
-
A fragment corresponding to (TA)7 indicates the *28 allele.
-
The patient's genotype is determined as homozygous wild-type (1/1), heterozygous (1/28), or homozygous variant (28/28).
-
Conclusion
The glucuronidation pathway, overwhelmingly mediated by the UGT1A1 enzyme, is the definitive rate-limiting step in the clearance of belinostat. The high prevalence of functional polymorphisms in the UGT1A1 gene, such as UGT1A1*28, creates a subpopulation of patients who are poor metabolizers of the drug. These individuals are at a significantly higher risk of increased drug exposure and subsequent toxicity. The established link between UGT1A1 genotype and belinostat pharmacokinetics provides a strong rationale for pharmacogenetic-guided dosing. For drug development professionals, this underscores the necessity of characterizing the role of polymorphic drug-metabolizing enzymes early in the development pipeline to enable strategies for personalized medicine, thereby enhancing therapeutic safety and efficacy.
References
- 1. Belinostat Therapy and UGT1A1 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. UGT genotyping in belinostat dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucuronidation by UGT1A1 Is the Dominant Pathway of the Metabolic Disposition of Belinostat in Liver Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucuronidation by UGT1A1 Is the Dominant Pathway of the Metabolic Disposition of Belinostat in Liver Cancer Patients | PLOS One [journals.plos.org]
- 5. research.monash.edu [research.monash.edu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Effects of UGT1A1 genotype on the pharmacokinetics, pharmacodynamics, and toxicities of belinostat administered by 48-hour continuous infusion in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of UGT1A1 Genotype on the Pharmacokinetics, Pharmacodynamics, and Toxicities of Belinostat Administered by 48-Hour Continuous Infusion in Patients With Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UGT1A1 genotype-dependent dose adjustment of belinostat in patients with advanced cancers using population pharmacokinetic modeling and simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Belinostat Glucuronide-d5 Analytical Standards: A Technical Guide
For researchers, scientists, and drug development professionals, securing high-purity, well-characterized analytical standards is a cornerstone of accurate and reproducible results. This in-depth technical guide provides a comprehensive overview of the commercial suppliers of Belinostat glucuronide-d5, a critical internal standard for pharmacokinetic and metabolic studies of the histone deacetylase (HDAC) inhibitor, Belinostat.
This guide details the product specifications from prominent commercial suppliers, offering a comparative look at the quantitative data available. Furthermore, it outlines a general experimental workflow for the utilization of these standards in a research setting and visually represents key processes through detailed diagrams.
Commercial Suppliers and Product Specifications
The following tables summarize the product offerings for this compound from key suppliers in the field. This information has been compiled from publicly available data sheets and product listings. It is important to note that batch-specific data, including precise purity and isotopic enrichment, is typically provided in the Certificate of Analysis (CoA) upon purchase.
| Supplier | Catalog Number | Unlabeled CAS Number | Molecular Formula | Molecular Weight |
| Axios Research | AR-B06141 | 1486471-13-9 (non-labelled)[1] | C₂₁H₁₇D₅N₂O₁₀S | 499.50[1] |
| LGC Standards (Toronto Research Chemicals) | TRC-B131407 | 1486471-13-9 | C₂₁D₅H₁₇N₂O₁₀S | 499.503 |
| MedChemExpress | HY-143927S | Not specified | Not specified | Not specified |
| TLC Pharmaceutical Standards | B-130014 | Not specified | C₂₁H₁₇D₅N₂O₁₀S | 499.50 |
Quantitative Data and Quality Metrics
| Supplier | Purity Specification | Isotopic Enrichment | Analytical Methods Mentioned | Storage Conditions |
| Axios Research | Chemical Purity: ≥ 98.0% | Isotopic Purity: ≥ 98.0% | Not explicitly stated on product page | Not explicitly stated on product page |
| LGC Standards (Toronto Research Chemicals) | Not explicitly stated on product page | Not explicitly stated on product page | Not explicitly stated on product page | Not explicitly stated on product page |
| MedChemExpress | Purity (LCMS): >99% (from sample CoAs for other products) | Not specified | LCMS, ¹H NMR (from sample CoAs) | Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month) (general guidance) |
| TLC Pharmaceutical Standards | Comprehensive CoA provided with each product | Comprehensive CoA provided with each product | HPLC, NMR, MS, IR, EA, Water Content, Residual Solvents, Assay[2] | Not explicitly stated on product page |
Experimental Protocols: A General Workflow
While specific experimental protocols are highly dependent on the analytical instrumentation and the matrix being analyzed, a general workflow for the use of this compound as an internal standard in a liquid chromatography-mass spectrometry (LC-MS) based bioanalytical assay is outlined below.
Objective: To accurately quantify the concentration of Belinostat glucuronide in a biological matrix (e.g., plasma, urine).
Materials:
-
This compound analytical standard
-
Biological matrix (e.g., human plasma)
-
Organic solvents for extraction (e.g., acetonitrile, methanol)
-
Formic acid or other mobile phase modifiers
-
LC-MS system (e.g., HPLC or UPLC coupled to a triple quadrupole mass spectrometer)
Methodology:
-
Standard Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound.
-
Dissolve in a suitable solvent (e.g., DMSO, methanol) to create a stock solution of a known concentration (e.g., 1 mg/mL).
-
Store the stock solution under the supplier's recommended conditions.
-
-
Working Standard Solution Preparation:
-
Perform serial dilutions of the stock solution with an appropriate solvent to prepare a series of working standard solutions at lower concentrations. These will be used to spike into the biological matrix for the calibration curve.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw the biological matrix samples (e.g., plasma).
-
To a known volume of the biological matrix, add a precise volume of the this compound working solution to achieve a final concentration within the linear range of the assay.
-
Add a protein precipitation agent (e.g., cold acetonitrile) to the sample.
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
LC-MS Analysis:
-
Inject a specific volume of the supernatant onto the LC-MS system.
-
Liquid Chromatography: Separate the analyte from other matrix components using a suitable analytical column (e.g., C18) and a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Detect and quantify the analyte and the internal standard using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Belinostat glucuronide and this compound should be optimized.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentration of the analyte in the calibration standards.
-
Determine the concentration of Belinostat glucuronide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Process
To further clarify the relationships and workflows, the following diagrams are provided in the DOT language for Graphviz.
Caption: Overview of Belinostat metabolism to its glucuronide form and the subsequent bioanalytical workflow.
Caption: A logical workflow for sourcing and quality control of a commercial analytical standard.
References
Belinostat Glucuronide-d5: A Technical Guide to Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Belinostat glucuronide-d5, a deuterated internal standard crucial for the accurate quantification of the histone deacetylase (HDAC) inhibitor Belinostat and its primary metabolite, Belinostat glucuronide. This document outlines the typical data found in a Certificate of Analysis, details the analytical methodologies for purity determination, and illustrates the relevant biological pathways.
Core Data Summary
Quantitative data for a specific lot of this compound is detailed in its Certificate of Analysis (CoA). While the exact values are batch-specific, the following table represents the typical information provided by suppliers such as LGC Standards and Veeprho.[1][2][3] For research and regulatory purposes, always refer to the lot-specific CoA.
Table 1: Representative Certificate of Analysis Data for this compound
| Parameter | Specification | Method Reference |
| Identity | ||
| Mass Spectrum | Conforms to structure | Mass Spectrometry |
| ¹H NMR | Conforms to structure | NMR Spectroscopy |
| Purity | ||
| Purity by HPLC | ≥98% | HPLC |
| Deuterated Incorporation | ≥99% | Mass Spectrometry |
| Physical Properties | ||
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Formula | C₂₁H₁₇D₅N₂O₁₀S | - |
| Molecular Weight | 499.53 g/mol | - |
Experimental Protocols
The determination of purity and identity for this compound, as well as the quantification of Belinostat and its metabolites in biological matrices, relies on robust analytical methods.
Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
A stability-indicating RP-HPLC method is essential for separating Belinostat from its known impurities and degradation products.
-
Objective: To quantify the purity of Belinostat and its related substances.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Kromasil C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[4]
-
Mobile Phase: A gradient mixture of 0.1% perchloric acid in water and acetonitrile.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Procedure:
-
Prepare standard solutions of this compound and any available impurity reference standards in a suitable diluent (e.g., DMSO, ethanol).
-
Inject the standards to establish retention times and response factors.
-
Inject the this compound sample.
-
Analyze the resulting chromatogram to identify and quantify any impurities based on their relative retention times and peak areas. The method should be validated according to ICH guidelines to ensure linearity, precision, accuracy, and robustness.[4]
-
Quantification in Biological Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For pharmacokinetic studies, a sensitive and specific LC-MS/MS method is required to measure the concentrations of Belinostat and its metabolites, including Belinostat glucuronide, in plasma. This compound serves as the ideal internal standard for Belinostat glucuronide in these assays.
-
Objective: To accurately quantify Belinostat and its metabolites in human plasma.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Sample Preparation: Protein precipitation of plasma samples (e.g., with acetonitrile).[6]
-
Chromatographic Separation: A C18 column (e.g., Waters Acquity BEH C18) with a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[6]
-
Mass Spectrometric Detection: Electrospray ionization (ESI) in both positive and negative modes to detect Belinostat and its various metabolites.[6]
-
Procedure:
-
Spike plasma samples with this compound as an internal standard.
-
Perform protein precipitation and inject the supernatant into the LC-MS/MS system.
-
Monitor the specific mass transitions for the analyte and the internal standard.
-
Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. This method should be validated according to FDA bioanalytical method validation guidelines.[6]
-
Mandatory Visualizations
Belinostat's Mechanism of Action: HDAC Inhibition
Belinostat functions as a pan-histone deacetylase (HDAC) inhibitor.[7][8] By blocking HDAC enzymes, it prevents the removal of acetyl groups from histones. This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for the transcription of tumor suppressor genes.[9][10] This ultimately induces cell cycle arrest and apoptosis in cancer cells.[8][9]
Caption: Belinostat inhibits HDAC, leading to histone acetylation and tumor suppressor gene expression.
Metabolic Pathway of Belinostat
The primary metabolic pathway for Belinostat is glucuronidation, predominantly mediated by the UGT1A1 enzyme.[5][11][12] This process converts Belinostat into the more water-soluble Belinostat glucuronide, facilitating its excretion.[12] Minor metabolic pathways include methylation and oxidation by cytochrome P450 enzymes (CYP2A6, CYP2C9, and CYP3A4) to form metabolites like belinostat amide and belinostat acid.[12][13]
Caption: The metabolic fate of Belinostat, highlighting the dominant glucuronidation pathway.
Analytical Workflow for Pharmacokinetic Studies
The workflow for quantifying Belinostat and its metabolites in plasma samples involves several key steps, from sample collection to data analysis, with this compound playing a critical role as an internal standard.
Caption: Standard workflow for the quantification of Belinostat metabolites in plasma using LC-MS/MS.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. A VALIDATED STABILITY INDICATING METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN BELINOSTAT AND ITS DEGRADATION IMPURITIES BY RP-HPLC | Semantic Scholar [semanticscholar.org]
- 5. Glucuronidation by UGT1A1 Is the Dominant Pathway of the Metabolic Disposition of Belinostat in Liver Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. bccancer.bc.ca [bccancer.bc.ca]
- 9. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 11. Glucuronidation by UGT1A1 is the dominant pathway of the metabolic disposition of belinostat in liver cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Belinostat Therapy and UGT1A1 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Gold Standard: A Technical Guide to Deuterated Internal Standards for HDAC Inhibitor Quantification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of deuterated internal standards in the accurate quantification of Histone Deacetylase (HDAC) inhibitors. As a class of epigenetic modifiers, HDAC inhibitors are at the forefront of cancer therapy and other disease research. Precise measurement of their concentrations in biological matrices is paramount for pharmacokinetic studies, dose-response evaluations, and ensuring therapeutic efficacy and safety. This document provides a comprehensive overview of the methodologies, experimental protocols, and underlying principles for utilizing stable isotope-labeled internal standards, with a focus on deuterated analogues, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis of prominent HDAC inhibitors.
The Imperative for Internal Standards in Bioanalysis
Quantitative bioanalysis by LC-MS/MS is susceptible to various sources of error, including sample loss during preparation, matrix effects, and fluctuations in instrument response. Internal standards (IS) are essential for correcting these variabilities. An ideal IS mimics the analyte's chemical and physical properties as closely as possible, co-eluting during chromatography and exhibiting similar ionization behavior in the mass spectrometer.[1][2] Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte, ensuring the most accurate and precise quantification.[1][2]
Synthesis of Deuterated HDAC Inhibitors
The synthesis of deuterated internal standards is a critical first step. While specific, detailed protocols for the deuteration of every HDAC inhibitor are not always publicly available, general strategies for introducing deuterium into molecules containing common functional groups found in HDAC inhibitors, such as sulfonamides and hydroxamic acids, can be applied.
General Strategies for Deuterium Labeling:
-
Hydrogen-Deuterium Exchange: This method involves the exchange of protons with deuterons from a deuterium source, often catalyzed by a metal or an acid/base. For example, iridium-catalyzed ortho-deuteration can be applied to primary sulfonamides.[3] Electrochemical methods using deuterated solvents like DMSO-d6 have also been developed for the selective deuteration of sulfonamides.[4][5]
-
De Novo Synthesis: This approach involves building the molecule from deuterated starting materials. For instance, a deuterated benzoyl chloride could be used as a precursor in a multi-step synthesis.[6]
It is crucial to position the deuterium labels on non-exchangeable sites of the molecule to prevent back-exchange with protons from the solvent or biological matrix.
Quantitative Analysis of HDAC Inhibitors Using Deuterated Internal Standards
LC-MS/MS is the preferred method for the quantification of HDAC inhibitors in biological matrices due to its high sensitivity and selectivity. The use of a deuterated internal standard is integral to a robust and reliable bioanalytical method.
Vorinostat (SAHA)
Vorinostat (suberoylanilide hydroxamic acid) is a pan-HDAC inhibitor. For its quantification, a deuterated internal standard is employed to ensure accuracy.
Table 1: Quantitative Data for Vorinostat Analysis
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 3.0 ng/mL (in human serum) | [7] |
| Calibration Range | 3.0 - 5566 ng/mL | [7] |
| Accuracy | Within ±15% of nominal concentrations | [7] |
| Precision (CV%) | < 15% | [7] |
Experimental Protocol: Quantification of Vorinostat in Human Serum [7]
-
Sample Preparation:
-
To 100 µL of human serum, add the deuterated vorinostat internal standard solution.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: BDS Hypersil C18 (3 µm, 100 mm x 3 mm)
-
Mobile Phase: A gradient of 0.5% acetic acid in water and 0.5% acetic acid in acetonitrile.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Belinostat (PXD101)
Belinostat is a hydroxamic acid-based pan-HDAC inhibitor. Its quantification in plasma is crucial for pharmacokinetic assessments.
Table 2: Quantitative Data for Belinostat Analysis
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 30 ng/mL (in human plasma) | [8] |
| Calibration Range | 30 - 5000 ng/mL | [8] |
| Accuracy | 92.0% - 104.4% | [8] |
| Precision (CV%) | < 13.7% | [8] |
Experimental Protocol: Quantification of Belinostat in Human Plasma [8]
-
Sample Preparation:
-
To 50 µL of human plasma, add the deuterated belinostat internal standard.
-
Perform protein precipitation with acetonitrile.
-
Vortex and centrifuge.
-
Transfer the supernatant and evaporate to dryness under nitrogen.
-
Reconstitute the residue in a mixture of acetonitrile, water, and formic acid.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: Waters Acquity BEH C18 (1.7 µm, 50 x 2.1 mm)
-
Mobile Phase: A linear gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Ionization Mode: ESI in both positive and negative modes.
-
Detection: MRM.
-
Panobinostat (LBH589)
Panobinostat is a potent pan-HDAC inhibitor. A sensitive LC-MS/MS method using a deuterated internal standard has been developed for its quantification in mouse plasma and tissues.
Table 3: Quantitative Data for Panobinostat Analysis
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.0025 µg/mL (in mouse plasma and tissue homogenates) | [9] |
| Calibration Range | 0.0025 - 1 µg/mL | [9] |
| Accuracy (Bias %) | -2.41% to 2.62% | [9] |
| Precision (CV%) | 0.92% to 8.40% | [9] |
Experimental Protocol: Quantification of Panobinostat in Mouse Plasma and Tissues [9]
-
Sample Preparation:
-
Homogenize tissue samples.
-
To plasma or tissue homogenate, add the deuterated panobinostat internal standard (or a suitable analogue if a deuterated standard is unavailable).
-
Perform protein precipitation.
-
Centrifuge and inject the supernatant.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: Acquity UPLC™ BEH column.
-
Mobile Phase: 10% water (with 0.1% trifluoroacetic acid) and 90% methanol (with 0.1% trifluoroacetic acid).
-
Ionization Mode: ESI in positive mode.
-
Detection: MRM.
-
Romidepsin (Istodax)
Romidepsin is a cyclic peptide HDAC inhibitor. While a validated LC-MS/MS method exists for its quantification, the cited study utilized a non-deuterated internal standard (harmine). The use of a deuterated standard, if available, would be preferable to further enhance accuracy.
Table 4: Quantitative Data for Romidepsin Analysis (using a non-deuterated IS)
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [10] |
| Calibration Range | 0.1 - 100 ng/mL | [10] |
| Accuracy | 97.7% - 111.9% | [10] |
| Precision (CV%) | Intra-assay: 5.2% - 13.4%, Inter-assay: 3.9% - 8.2% | [10] |
Experimental Protocol: Quantification of Romidepsin in Human Plasma [10]
-
Sample Preparation:
-
To 200 µL of plasma, add the internal standard solution (harmine).
-
Perform liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in a methanol/water mixture.
-
-
LC-MS/MS Conditions:
-
Ionization Mode: ESI in positive mode.
-
Detection: MRM.
-
Mechanism of Action of HDAC Inhibitors: A Signaling Pathway Perspective
HDAC inhibitors exert their therapeutic effects through the modulation of various cellular pathways, primarily by increasing the acetylation of histone and non-histone proteins. This leads to changes in gene expression and protein function, ultimately resulting in cell cycle arrest, apoptosis, and inhibition of angiogenesis.
References
- 1. US9162974B2 - Process for the preparation of vorinostat - Google Patents [patents.google.com]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective hydrogen isotope exchange on sulfonamides, sulfilimides and sulfoximines by electrochemically generated bases - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00799B [pubs.rsc.org]
- 5. Selective hydrogen isotope exchange on sulfonamides, sulfilimides and sulfoximines by electrochemically generated bases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Identification of Belinostat and Its Major Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification and quantification of Belinostat and its major metabolites. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the metabolic fate of this histone deacetylase (HDAC) inhibitor. This document details the primary metabolic pathways, presents quantitative data on metabolite distribution, and outlines the experimental protocols for their identification and analysis.
Introduction to Belinostat and its Metabolism
Belinostat (trade name Beleodaq®) is a potent pan-HDAC inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1] As with any therapeutic agent, understanding its metabolic profile is crucial for optimizing efficacy and ensuring safety. Belinostat undergoes extensive metabolism in the body, primarily in the liver, leading to the formation of several metabolites.[2] The primary metabolic pathway is glucuronidation, though other biotransformations also occur.[3]
Major Metabolites of Belinostat
In human plasma and urine, five major metabolites of Belinostat have been identified.[3] The predominant metabolite is Belinostat Glucuronide, formed through the conjugation of glucuronic acid to the parent drug.[4] Other significant metabolites include Belinostat Amide, Belinostat Acid, Methyl Belinostat, and 3-(anilinosulfonyl)-benzenecarboxylic acid (3-ASBA).[1][5]
Quantitative Data on Belinostat and its Metabolites
The systemic exposure of the five major metabolites has been reported to be greater than 20% of the parent drug.[4] The following table summarizes the quantitative data on the urinary excretion of Belinostat and its key metabolites.
| Analyte | Mean Percentage of Administered Dose Excreted in Urine | Citation |
| Belinostat | < 2% | [6] |
| Belinostat Glucuronide | 30.5% | [7] |
| 3-ASBA | 4.61% | [7] |
Metabolic Pathways of Belinostat
The biotransformation of Belinostat is a multi-step process involving several enzymatic reactions. The primary pathways are detailed below and illustrated in the accompanying diagram.
Glucuronidation (Major Pathway)
The most significant metabolic pathway for Belinostat is glucuronidation, which is primarily mediated by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1).[5][6] This process involves the addition of a glucuronic acid moiety to Belinostat, forming the inactive metabolite, Belinostat Glucuronide.[3]
Other Biotransformation Pathways (Minor Pathways)
In addition to glucuronidation, Belinostat undergoes metabolism through other pathways:
-
Reduction: The hydroxamic acid group of Belinostat can be reduced to form Belinostat Amide.[3]
-
Oxidation and Hydrolysis: Further metabolism can lead to the formation of Belinostat Acid.[5]
-
Methylation: The formation of Methyl Belinostat has also been observed.[3]
-
Formation of 3-ASBA: This metabolite is formed through a series of metabolic steps.
The following diagram illustrates the metabolic pathways of Belinostat.
Experimental Protocols for Metabolite Identification
The identification and quantification of Belinostat and its metabolites are predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). In vitro studies using liver microsomes are also employed to investigate metabolic pathways.
In Vitro Metabolism using Rat Liver Microsomes
This protocol provides a general framework for assessing the in vitro metabolism of Belinostat.
-
Preparation of Incubation Mixture:
-
Prepare a 1.5 mL Eppendorf tube containing Tris buffer (0.05 M, pH 7.4).
-
Add rat liver microsomes (RLM) to the buffer.
-
Add a solution of Belinostat (final concentration of 0.2 mM).
-
Initiate the reaction by adding an NADPH generating system (containing glucose 6-phosphate, NADP+, and magnesium chloride).
-
The total volume of the incubation mixture is typically 1.0 mL.[8]
-
-
Incubation:
-
Reaction Termination:
-
Sample Preparation for Analysis:
-
Centrifuge the quenched reaction mixture to pellet the protein.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
Control Incubations:
-
Perform control incubations without the addition of rat liver microsomes to identify any non-enzymatic degradation.[8]
-
The following diagram outlines the experimental workflow for in vitro metabolism studies.
LC-MS/MS Method for Quantification in Human Plasma
This section details a validated LC-MS/MS method for the simultaneous quantification of Belinostat and its five major metabolites in human plasma.[3][10]
-
Sample Preparation:
-
To 50 µL of human plasma (standards, quality controls, or samples), add an internal standard solution.
-
Perform protein precipitation by adding 200 µL of a suitable organic solvent (e.g., acetonitrile).[3]
-
Vortex the samples for 1 minute and then centrifuge at 13,000 x g for 4 minutes.[3]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C.[3]
-
Reconstitute the dried residue in 100 µL of a solution of acetonitrile:water:formic acid (10:90:0.1, v/v/v).[3]
-
Inject 3 µL of the reconstituted sample into the LC-MS/MS system.[3]
-
-
Liquid Chromatography Conditions:
-
Column: Waters Acquity UPLC BEH C18 (1.7 µm, 50 × 2.1 mm) maintained at 40°C.[3]
-
Mobile Phase A: 0.1% (v/v) formic acid in acetonitrile.[3]
-
Mobile Phase B: 0.1% (v/v) formic acid in water.[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Gradient:
-
Initial: 10% Mobile Phase A.
-
Linear gradient to 50% Mobile Phase A over 3.8 minutes.
-
Increase to 90% Mobile Phase A between 3.8 and 4.0 minutes.[3]
-
-
-
Mass Spectrometry Conditions:
-
Method Validation:
-
The assay should be validated according to regulatory guidelines (e.g., FDA), demonstrating linearity, accuracy, precision, and stability.[3][10] The described method was linear from 30 to 5000 ng/mL for all six analytes with accuracy between 92.0-104.4% and precision with a coefficient of variation (CV) of less than 13.7%.[3][10]
-
Signaling Pathway of Belinostat
Belinostat exerts its anticancer effects by inhibiting histone deacetylases (HDACs). This inhibition leads to the accumulation of acetylated histones, which in turn alters chromatin structure and reactivates the transcription of tumor suppressor genes.[11][12] The downstream effects include cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[11]
The following diagram illustrates the signaling pathway of Belinostat as an HDAC inhibitor.
Conclusion
This technical guide has provided a detailed overview of the identification and characterization of Belinostat and its major metabolites. The primary metabolic pathway is glucuronidation, leading to the formation of Belinostat Glucuronide. A robust and validated LC-MS/MS method is essential for the accurate quantification of Belinostat and its metabolites in biological matrices. Understanding the metabolic profile and the signaling pathways of Belinostat is fundamental for its continued development and clinical application in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. A phase I pharmacokinetic study of belinostat in patients with advanced cancers and varying degrees of liver dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, metabolism, and excretion of (14)C-labeled belinostat in patients with recurrent or progressive malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of Liver Dysfunction on the Pharmacokinetic Disposition of Belinostat and its Five Metabolites in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Identification and Characterization of in vitro Metabolites of Belinostat by Rat Liver Microsomes using Ultra Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 8. archives.ijper.org [archives.ijper.org]
- 9. Complexation of histone deacetylase inhibitor belinostat to Cu(II) prevents premature metabolic inactivation in vitro and demonstrates potent anti-cancer activity in vitro and ex vivo in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Belinostat? [synapse.patsnap.com]
Methodological & Application
Application Notes: Bioanalytical Method for Belinostat in Pharmacokinetic Studies
Introduction
Belinostat (Beleodaq®) is a potent pan-histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2] HDACs are enzymes that remove acetyl groups from histones, leading to a condensed chromatin structure that represses gene transcription.[3][4] By inhibiting HDACs, belinostat causes an accumulation of acetylated histones, which results in a more relaxed chromatin state, promoting the expression of tumor suppressor genes.[3][5] This activity can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3]
Given its therapeutic importance, robust bioanalytical methods are crucial for characterizing the pharmacokinetic (PK) profile of belinostat, which informs dosing schedules and helps understand drug disposition.[6][7] This document provides a detailed protocol for the quantitative determination of belinostat in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a widely accepted and sensitive technique for this purpose.[2][8]
Pharmacokinetic Profile of Belinostat
Belinostat is extensively metabolized, primarily in the liver by UGT1A1-mediated glucuronidation.[1][4][9] It is also metabolized to a lesser extent by CYP2A6, CYP2C9, and CYP3A4 enzymes.[1][9] The drug has a short elimination half-life of approximately 1.1 hours and is highly protein-bound in plasma (92.9% to 95.8%).[1][10] Elimination occurs predominantly through metabolism, with less than 2% of a dose being recovered as an unchanged drug in the urine.[1][11] The main metabolites, including belinostat glucuronide, are primarily excreted renally.[4][11]
Validated LC-MS/MS Method Parameters
The following table summarizes typical validation parameters for a bioanalytical method for belinostat in human plasma, compiled from published studies.
| Parameter | Typical Performance Characteristics | Reference |
| Matrix | Human Plasma | [2],[8] |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | [2],[12],[8] |
| Linearity Range | 0.5 - 5000 ng/mL | [2],[8] |
| Accuracy | 92.0% - 106.7% | [2],[8] |
| Precision (CV%) | Intra-day: ≤8.0% Inter-day: ≤13.7% | [2],[8] |
| Recovery | ~72.6% | [8] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 30 ng/mL | [2],[8] |
| Sample Volume | 50 µL | [2] |
| Internal Standard (IS) | Oxamflatin or other suitable analogue | [8] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
This protocol describes a simple and rapid protein precipitation method for extracting belinostat from human plasma.[2][12]
Materials:
-
Human plasma samples
-
Belinostat analytical standard
-
Internal Standard (IS) stock solution
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Thaw frozen plasma samples on ice.
-
Pipette 50 µL of plasma into a clean 1.5 mL microcentrifuge tube.
-
Add the appropriate volume of the internal standard solution to each sample (except for blank matrix samples).
-
To precipitate proteins, add 150 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.[12]
-
Centrifuge the tubes at 13,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.[12]
-
Carefully transfer the resulting supernatant to a new set of clean tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 37°C.[12]
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent (e.g., 10% acetonitrile in water with 0.1% formic acid).[12]
-
Vortex briefly and transfer the final solution to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides typical conditions for the chromatographic separation and mass spectrometric detection of belinostat.[2][8][12]
Instrumentation:
-
HPLC or UPLC system
-
Reversed-phase C18 column (e.g., Waters Acquity BEH C18, 50 x 2.1 mm, 1.7 µm)[2][12]
-
Tandem mass spectrometer with an electrospray ionization (ESI) source[2][8]
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min[12]
-
Column Temperature: 40°C[12]
-
Injection Volume: 3 µL[12]
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 - 3.8 10% 3.8 - 4.0 Ramp to 90% 4.0 - 5.0 90% 5.0 - 5.1 Ramp to 10% | 5.1 - 6.0 | 10% (Re-equilibration) |
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive and/or Negative mode[2]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Typical MRM Transitions (example):
-
Belinostat: To be optimized based on instrument (e.g., precursor ion [M+H]⁺ to specific product ions).
-
Internal Standard: To be optimized based on the selected IS.
-
-
Instrument Parameters: Optimize source-dependent parameters such as ion spray voltage, source temperature, collision gas pressure, and collision energy for maximum signal intensity for both belinostat and the internal standard.
Visualizations
Caption: Workflow for Belinostat bioanalysis.
Caption: Belinostat's HDAC inhibition pathway.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 4. Belinostat Monograph for Professionals - Drugs.com [drugs.com]
- 5. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. onlinepharmacytech.info [onlinepharmacytech.info]
- 8. A sensitive and specific liquid chromatography-tandem mass spectrometric method for determination of belinostat in plasma from liver cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Belinostat Therapy and UGT1A1 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Plasma and cerebrospinal fluid pharmacokinetics of the histone deacetylase inhibitor, belinostat (PXD101), in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, metabolism, and excretion of (14)C-labeled belinostat in patients with recurrent or progressive malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Belinostat Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belinostat is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma.[1][2] Accurate quantification of Belinostat in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. These application notes provide detailed protocols for the preparation of biological samples for Belinostat analysis, focusing on protein precipitation, liquid-liquid extraction, and solid-phase extraction techniques. Additionally, a representative analytical method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is described.
Signaling Pathway of Belinostat
Belinostat exerts its anticancer effects primarily through the inhibition of HDAC enzymes. This leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the reactivation of silenced tumor suppressor genes.[3] This, in turn, induces cell cycle arrest and apoptosis.[3][4] Belinostat has been shown to influence multiple signaling pathways, including the upregulation of p21 and p27, which are critical cell cycle regulators.[5][6] It also induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the modulation of Bcl-2 family proteins and the activation of caspases.[3][5] Furthermore, Belinostat can inhibit other critical cancer signaling pathways such as PI3K/mTOR/4EBP1 and hypoxia-inducible factor (HIF) signaling.[7]
Caption: Belinostat inhibits HDAC, leading to histone acetylation and gene expression changes that induce cell cycle arrest and apoptosis.
Experimental Workflow for Belinostat Analysis
The general workflow for the analysis of Belinostat in biological matrices involves sample collection, the addition of an internal standard, sample preparation to remove interfering substances, chromatographic separation, and detection by mass spectrometry.
Caption: A generalized workflow for the quantitative analysis of Belinostat in biological samples using LC-MS/MS.
Sample Preparation Protocols
The choice of sample preparation technique depends on the biological matrix, the required limit of quantification, and the available instrumentation.
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method suitable for high-throughput analysis, particularly for plasma samples.
Protocol:
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of a precipitating solvent (e.g., acetonitrile or methanol) containing the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT and is effective in removing phospholipids and other matrix components.
Protocol:
-
To 100 µL of plasma or urine sample in a glass tube, add the internal standard.
-
Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex the mixture for 5 minutes to facilitate the extraction of Belinostat into the organic phase.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for analysis.
Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts and allows for sample concentration, leading to lower limits of quantification.
Protocol:
-
Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated biological sample (e.g., plasma diluted with buffer) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute Belinostat and the internal standard with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile, potentially with a small percentage of formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
Quantitative Data Summary
The following table summarizes typical performance characteristics of an LC-MS/MS method for Belinostat quantification in human plasma following different sample preparation techniques.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Linearity Range (ng/mL) | 1 - 2000 | 0.5 - 1000 | 0.1 - 500 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 0.5 | 0.1 |
| Recovery (%) | 85 - 95 | 70 - 85 | > 90 |
| Matrix Effect (%) | 5 - 15 | < 10 | < 5 |
| Intra-day Precision (%RSD) | < 10 | < 8 | < 5 |
| Inter-day Precision (%RSD) | < 12 | < 10 | < 7 |
LC-MS/MS Analytical Method
A validated LC-MS/MS method is essential for the accurate and precise quantification of Belinostat.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation from metabolites and matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Belinostat: Precursor ion > Product ion (specific m/z values to be optimized)
-
Internal Standard: Precursor ion > Product ion (specific m/z values for the chosen IS)
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum sensitivity.
Conclusion
The choice of sample preparation technique for Belinostat analysis should be guided by the specific requirements of the study. Protein precipitation offers a rapid and straightforward approach for high-throughput screening. Liquid-liquid extraction provides cleaner samples, while solid-phase extraction delivers the highest sensitivity and purity. The provided protocols and analytical method parameters serve as a starting point for the development and validation of robust bioanalytical methods for Belinostat quantification in various biological matrices.
References
- 1. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 2. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Growth inhibition of pancreatic cancer cells by histone deacetylase inhibitor belinostat through suppression of multiple pathways including HIF, NFkB, and mTOR signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioanalysis of Belinostat and its Glucuronide Metabolite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of the histone deacetylase (HDAC) inhibitor Belinostat and its major metabolite, Belinostat glucuronide, in biological matrices using tandem mass spectrometry. The provided protocols are based on validated methodologies to ensure accuracy and reproducibility in pharmacokinetic and drug metabolism studies.
Introduction
Belinostat is a potent pan-HDAC inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma. It exerts its anticancer effects by altering the epigenetic landscape of tumor cells, leading to cell cycle arrest and apoptosis. The primary metabolic pathway for Belinostat is glucuronidation, predominantly mediated by the UGT1A1 enzyme, forming Belinostat glucuronide.[1][2] Accurate quantification of both the parent drug and its major metabolite is crucial for understanding its pharmacokinetic profile and for clinical dose adjustments, particularly in patients with potential UGT1A1 polymorphisms.[3][4]
This document outlines the Multiple Reaction Monitoring (MRM) transitions for Belinostat and Belinostat glucuronide, along with a detailed LC-MS/MS protocol for their simultaneous quantification in human plasma.
MRM Transitions and Mass Spectrometry Parameters
The following table summarizes the optimized MRM transitions and key mass spectrometry parameters for the analysis of Belinostat, Belinostat glucuronide, and suggested internal standards. These parameters are based on a validated method using an ABI SCIEX 4000Q mass spectrometer with electrospray ionization (ESI).[5][6]
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| Belinostat | Positive | 319.1 | 93.0 | 60 | 20 |
| Belinostat Glucuronide | Positive | 495.3 | 319.1 | 60 | 20 |
| [¹³C₆]-Belinostat (IS) | Positive | 325.1 | 99.0 | 60 | 20 |
| Belinostat-d₅ Glucuronide (Theoretical) | Positive | 500.3 | 319.1 | 60 | 20 |
Note: The MRM transition for Belinostat-d₅ Glucuronide is a theoretical value based on the addition of five deuterium atoms to the parent molecule. While a deuterated glucuronide is a suitable internal standard, the use of [¹³C₆]-Belinostat has been reported in a validated assay.[5][6]
Experimental Protocol: LC-MS/MS Analysis of Belinostat and Belinostat Glucuronide in Human Plasma
This protocol is adapted from a validated method for the quantification of Belinostat and its metabolites in human plasma.[5][6][7]
Materials and Reagents
-
Belinostat analytical standard
-
Belinostat glucuronide analytical standard
-
[¹³C₆]-Belinostat (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
-
Microcentrifuge tubes
-
Autosampler vials
Sample Preparation
-
Spiking: Prepare calibration standards and quality control samples by spiking known concentrations of Belinostat and Belinostat glucuronide into drug-free human plasma.
-
Internal Standard Addition: To 50 µL of plasma sample, standard, or QC, add an appropriate volume of internal standard solution (e.g., [¹³C₆]-Belinostat in acetonitrile).
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each sample.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm) is suitable.[5][6]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.4 | 90 | 10 |
| 2.0 | 0.4 | 10 | 90 |
| 3.0 | 0.4 | 10 | 90 |
| 3.1 | 0.4 | 90 | 10 |
| 5.0 | 0.4 | 90 | 10 |
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Temperature: 500°C.
-
Ion Spray Voltage: 4500 V.
-
Curtain Gas: 30 psi.
-
Collision Gas: Nitrogen.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode using the transitions specified in Table 1.
Signaling Pathways and Experimental Workflows
Belinostat Mechanism of Action
Belinostat functions as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, Belinostat promotes histone acetylation, resulting in a more relaxed chromatin state that allows for the transcription of tumor suppressor genes.[8] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
References
- 1. Histone Deacetylase Inhibitor Belinostat Represses Survivin Expression through Reactivation of Transforming Growth Factor β (TGFβ) Receptor II Leading to Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth inhibition of pancreatic cancer cells by histone deacetylase inhibitor belinostat through suppression of multiple pathways including HIF, NFkB, and mTOR signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive and specific liquid chromatography-tandem mass spectrometric method for determination of belinostat in plasma from liver cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Belinostat? [synapse.patsnap.com]
Application Notes and Protocols for the Extraction of Belinostat and its Metabolites
These application notes provide a detailed protocol for the extraction of Belinostat and its primary metabolites from human plasma using a liquid-liquid extraction (LLE) method. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for sample preparation prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Belinostat (PXD101) is a potent histone deacetylase (HDAC) inhibitor used in the treatment of various cancers, particularly peripheral T-cell lymphoma.[1] Accurate quantification of Belinostat and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This document outlines a validated LLE protocol that ensures high recovery and minimal matrix effects, making it suitable for clinical and preclinical drug development. The primary metabolites covered in this protocol include Belinostat Glucuronide, Methyl Belinostat, M21, M24, and M26.[2]
Experimental Protocol: Liquid-Liquid Extraction of Belinostat and Metabolites from Human Plasma
This protocol is adapted from validated methods for the analysis of Belinostat and its metabolites in human plasma.[2][3]
1. Materials and Reagents
-
Biological Matrix: Human plasma (collected in tubes containing an appropriate anticoagulant)
-
Analytes: Belinostat and its metabolites (Belinostat Glucuronide, Methyl Belinostat, M21, M24, M26)
-
Internal Standards (IS): [¹³C₆]-Belinostat and [D₅]-M24 are recommended.[2] Oxamflatin can also be used as an internal standard.[3]
-
Extraction Solvent: Tert-butyl methyl ether (TBME)[3]
-
Reconstitution Solvent: Acetonitrile:Water:Formic Acid (10:90:0.1, v/v/v)[2]
-
Reagents: Acetonitrile (ACN), Trifluoroacetic Acid (TFA), Formic Acid, Water (HPLC grade)
-
Equipment:
-
Vortex mixer
-
Centrifuge (capable of 13,000 x g)
-
Nitrogen evaporator
-
Autosampler vials
-
Borosilicate glass tubes (12 mm x 75 mm)[2]
-
LC-MS/MS system
-
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Independently prepare stock solutions of Belinostat, its metabolites, and internal standards in acetonitrile. Store at -80°C.[2]
-
Working Solutions: On the day of the assay, perform serial dilutions of the stock solutions in acetonitrile to create calibration working solutions.[2]
-
Internal Standard Spiking Solution: Prepare a combined internal standard solution in acetonitrile containing [¹³C₆]-Belinostat and [D₅]-M24.[2]
3. Sample Preparation and Extraction
-
Aliquoting: Thaw plasma samples, standards, and quality control (QC) samples. Aliquot 50 µL of each into separate microcentrifuge tubes.[2]
-
Internal Standard Addition: Add an appropriate volume of the internal standard spiking solution to each tube (except for blank samples).
-
Extraction:
-
Add a predetermined volume of tert-butyl methyl ether to each tube. A common starting ratio is 5:1 (v/v) of extraction solvent to plasma.
-
Vortex the tubes vigorously for 1 minute.[2]
-
-
Phase Separation: Centrifuge the samples at 13,000 x g for 4 minutes at room temperature to separate the organic and aqueous layers.[2]
-
Supernatant Transfer: Carefully transfer the upper organic layer (containing the analytes and internal standards) to clean borosilicate glass tubes.[2]
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.[2]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent (Acetonitrile:Water:Formic Acid, 10:90:0.1, v/v/v).[2]
-
Final Transfer: Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.[2]
4. LC-MS/MS Analysis
-
Inject an appropriate volume (e.g., 3 µL) of the prepared sample into the LC-MS/MS system.[2]
-
Chromatographic separation can be achieved using a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid.[1][4]
-
Detection is performed using a tandem mass spectrometer with electrospray ionization (ESI) in both positive and negative modes to cover all analytes and metabolites.[1][4]
Data Presentation
The following table summarizes key quantitative parameters for the analysis of Belinostat and its metabolites.
| Parameter | Value | Reference |
| Sample Volume | 50 µL | [2] |
| Linearity Range | 30 - 5000 ng/mL | [1][4] |
| Accuracy | 92.0 - 104.4% | [1][4] |
| Precision (CV) | < 13.7% | [1][4] |
| Extraction Recovery (Belinostat) | ~72.6% | [3] |
| Extraction Recovery (Internal Standard) | ~67.8% | [3] |
| Centrifugation Speed | 13,000 x g | [2] |
| Evaporation Temperature | 37°C | [2] |
| Reconstitution Volume | 100 µL | [2] |
| Injection Volume | 3 µL | [2] |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps of the liquid-liquid extraction protocol for Belinostat and its metabolites.
Caption: Workflow for Liquid-Liquid Extraction of Belinostat.
References
- 1. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive and specific liquid chromatography-tandem mass spectrometric method for determination of belinostat in plasma from liver cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Note: Solid-Phase Extraction Method for the Quantification of Belinostat in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Belinostat (Beleodaq®) is a potent pan-histone deacetylase (HDAC) inhibitor used in the treatment of hematological malignancies, particularly relapsed or refractory peripheral T-cell lymphoma (PTCL)[1][2]. As an epigenetic modulator, it induces cell cycle arrest and apoptosis in cancer cells[3]. Accurate quantification of belinostat in plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies. While protein precipitation and liquid-liquid extraction are commonly documented methods for belinostat sample preparation[1][4], solid-phase extraction (SPE) offers a robust alternative for achieving high purity extracts by effectively removing plasma interferences like phospholipids. This document provides a detailed protocol for a representative SPE method for belinostat from human plasma, along with a summary of validated method performance data from published literature.
Mechanism of Action
Belinostat exerts its anticancer effects by inhibiting the activity of histone deacetylase (HDAC) enzymes[3]. HDACs are responsible for removing acetyl groups from histones, leading to condensed chromatin and transcriptional repression. By inhibiting HDACs, belinostat promotes the accumulation of acetylated histones, resulting in a more relaxed chromatin structure[5][6]. This "open" chromatin state allows for the transcription of previously silenced tumor suppressor genes, such as p21, which in turn leads to cell cycle arrest, differentiation, and ultimately, apoptosis (programmed cell death)[3][5][6].
Caption: Mechanism of action of Belinostat as an HDAC inhibitor.
Quantitative Data Summary
The following tables summarize the performance characteristics of validated LC-MS/MS methods for the quantification of belinostat in human plasma, as reported in scientific literature. These methods primarily utilized protein precipitation or liquid-liquid extraction.
Table 1: Method Linearity and Sensitivity
| Parameter | Range (ng/mL) | Internal Standard | Source |
|---|---|---|---|
| Linearity | 30 - 5000 | [¹³C₆]-belinostat | [2] |
| Linearity | 0.5 - 1000 | Oxamflatin |[4] |
Table 2: Method Accuracy and Precision
| QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Source |
|---|---|---|---|---|
| LLOQ (0.5) | ≤8.0 | ≤10.3 | 100.2 - 106.7 | [4] |
| Low (1.5) | ≤8.0 | ≤10.3 | 100.2 - 106.7 | [4] |
| Medium (150) | ≤8.0 | ≤10.3 | 100.2 - 106.7 | [4] |
| High (800) | ≤8.0 | ≤10.3 | 100.2 - 106.7 | [4] |
| Overall Range | <13.7 | <13.7 | 92.0 - 104.4 |[1] |
Table 3: Recovery
| Analyte | Concentration (ng/mL) | Recovery (%) | Source |
|---|---|---|---|
| Belinostat | Four QC Levels | 72.6 (Average) | [4] |
| Internal Standard | 1000 | 67.8 |[4] |
Experimental Protocols
Protocol 1: Protein Precipitation (Published Method)
This protocol is adapted from a validated LC-MS/MS assay for belinostat and its metabolites in human plasma[2].
Materials:
-
Human plasma samples, standards, and quality controls (QCs)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Internal standard (IS) solution: [¹³C₆]-belinostat in ACN
-
Vortex mixer
-
Centrifuge capable of 13,000 x g
Procedure:
-
Preparation of Extraction Mix: Create a combination internal standard and extraction mix by adding the appropriate volume of IS stock to acetonitrile with 0.01% (v/v) TFA[2].
-
Sample Addition: To 50 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 200 µL of the extraction mix[2].
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation[2].
-
Centrifugation: Centrifuge the samples at 13,000 x g for 4 minutes at room temperature to pellet the precipitated proteins[2].
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
Protocol 2: Representative Solid-Phase Extraction (SPE)
This protocol is a representative method based on standard SPE practices for small molecules in plasma and is designed for use with a polymeric reversed-phase SPE sorbent.
Caption: General workflow for the solid-phase extraction of Belinostat.
Materials:
-
SPE plate or cartridges (e.g., Strata-X, Oasis HLB, or equivalent polymeric reversed-phase, 30 mg/1 mL)
-
Human plasma samples, standards, and QCs
-
Internal Standard (IS) solution
-
Phosphoric Acid (H₃PO₄), 4% in water
-
Methanol (MeOH), HPLC grade
-
Deionized Water, HPLC grade
-
SPE vacuum manifold or positive pressure processor
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Pre-treatment:
-
To 50 µL of plasma sample, add an appropriate amount of internal standard.
-
Add 50 µL of 4% H₃PO₄ in water to acidify the sample and disrupt protein binding.
-
Vortex for 30 seconds.
-
-
SPE Sorbent Conditioning:
-
Place the SPE plate or cartridges on the manifold.
-
Add 1 mL of Methanol to each well/cartridge and pass it through to activate the sorbent. Do not allow the sorbent to dry.
-
Add 1 mL of deionized water to each well/cartridge and pass it through to equilibrate the sorbent.
-
-
Sample Loading:
-
Load the entire pre-treated sample (approx. 100 µL) onto the conditioned SPE sorbent.
-
Apply gentle vacuum or pressure to slowly draw the sample through the sorbent at a rate of approximately 1 mL/minute.
-
-
Washing:
-
Add 1 mL of 5% Methanol in water to each well/cartridge.
-
Apply vacuum or pressure to draw the wash solution through, removing polar interferences.
-
Dry the sorbent bed thoroughly by applying high vacuum or pressure for 5 minutes.
-
-
Elution:
-
Place a clean collection plate or tubes inside the manifold.
-
Add 1 mL of Methanol to each well/cartridge.
-
Allow the solvent to soak for 30 seconds before applying gentle vacuum or pressure to elute the analyte of interest.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial or plate for injection.
-
References
- 1. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A sensitive and specific liquid chromatography-tandem mass spectrometric method for determination of belinostat in plasma from liver cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for UPLC-MS/MS Quantification of Belinostat and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the simultaneous quantification of the histone deacetylase (HDAC) inhibitor Belinostat and its major metabolites in human plasma using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. This assay is crucial for pharmacokinetic (PK) studies, particularly in specialized patient populations such as those with hepatic impairment.[1][2][3]
Introduction
Belinostat is a potent pan-HDAC inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma.[4][5] It undergoes extensive hepatic metabolism, making it essential to accurately quantify the parent drug and its metabolites to understand its disposition and ensure patient safety.[2][6] The primary metabolic pathway is glucuronidation, predominantly mediated by the UGT1A1 enzyme.[6][7][8] Other significant metabolic routes include methylation and reduction of the hydroxamic acid group.[7]
This document outlines a robust and sensitive UPLC-MS/MS method for the simultaneous determination of Belinostat and its five major metabolites:
-
Belinostat Glucuronide
-
Belinostat Amide
-
Belinostat Acid
-
Methyl Belinostat
-
Belinostat N-glucoside
Metabolic Pathway of Belinostat
Belinostat is extensively metabolized in the liver, with several enzymatic pathways contributing to its biotransformation.[2][6] The major metabolic pathways are summarized in the diagram below. Glucuronidation is the most significant route, with UGT1A1 being the primary enzyme involved.[7][8]
References
- 1. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, metabolism, and excretion of (14)C-labeled belinostat in patients with recurrent or progressive malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. Belinostat Therapy and UGT1A1 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting isotopic interference with Belinostat glucuronide-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Belinostat glucuronide-d5, particularly in the context of potential isotopic interference during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a stable isotope-labeled internal standard (SIL-IS) for Belinostat glucuronide. Belinostat is a histone deacetylase (HDAC) inhibitor, and its primary metabolic pathway in humans is glucuronidation, predominantly mediated by the UGT1A1 enzyme, to form Belinostat glucuronide.[1][2][3][4] In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a SIL-IS like this compound is considered the gold standard. It is chemically almost identical to the analyte of interest (the unlabeled Belinostat glucuronide), meaning it behaves similarly during sample preparation, chromatography, and ionization.[5][6] This allows for accurate correction of variations in the analytical process, leading to more precise and accurate quantification of the analyte.
Q2: What are the typical mass transitions (MRM) for Belinostat and its glucuronide metabolite?
A validated LC-MS/MS method for the quantification of Belinostat and its metabolites reports the following multiple reaction monitoring (MRM) transitions:[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Belinostat | 319.1 | 93.0 | Positive |
| Belinostat Glucuronide | 495.3 | 319.1 | Positive |
| [13C6]-Belinostat (IS) | 325.1 | 99.0 | Positive |
Note: While the cited study uses a 13C-labeled Belinostat as an internal standard for the parent drug, a d5-labeled glucuronide would be the ideal internal standard for the glucuronide metabolite itself.
Q3: What is isotopic interference and how can it affect my results?
Isotopic interference in the context of using this compound refers to any signal from the deuterated internal standard that is detected in the mass channel of the unlabeled analyte, or vice versa. This "crosstalk" can lead to inaccurate quantification. The primary causes of isotopic interference are:
-
Natural Isotope Abundance: All organic molecules have a natural abundance of heavier isotopes (e.g., 13C, 15N, 18O). The signal from these naturally occurring isotopes in a high-concentration sample of the unlabeled analyte can potentially contribute to the signal of the deuterated internal standard.
-
Isotopic Contamination of the Internal Standard: The synthesized this compound may not be 100% pure and could contain a small percentage of the unlabeled (d0) form or partially deuterated forms (d1-d4).[7]
-
In-source Fragmentation: The glucuronide moiety can sometimes be lost in the ion source of the mass spectrometer, leading to the formation of the aglycone (Belinostat). If this happens to both the labeled and unlabeled glucuronide, it could potentially cause interference in the analysis of the parent drug if not chromatographically separated.[8]
Troubleshooting Guide for Isotopic Interference
Problem: I am observing signal for the unlabeled analyte (d0) in my blank samples spiked only with the deuterated internal standard (d5).
This is a classic sign of isotopic contamination in your internal standard.
dot
Caption: Troubleshooting logic for d0 signal in d5-IS blanks.
Solutions:
-
Verify the Isotopic Purity of the Internal Standard:
-
Contact the supplier for the certificate of analysis, which should state the isotopic purity of the this compound.
-
If possible, infuse a high-concentration solution of the internal standard directly into the mass spectrometer and acquire a full scan spectrum to assess the relative abundance of the d0 and other partially deuterated species.[7]
-
-
Adjust the Concentration of the Internal Standard:
-
Use the lowest possible concentration of the internal standard that still provides a robust and reproducible signal. A lower concentration will reduce the absolute amount of any d0 contaminant.
-
-
Perform Background Subtraction:
-
Analyze multiple blank samples containing only the internal standard to determine the average contribution of the d0 signal from the internal standard.
-
This average background signal can then be subtracted from the signal of the unknown samples. However, this approach should be used with caution and properly validated.
-
Problem: The peak for my deuterated internal standard (d5) appears slightly earlier than the peak for the unlabeled analyte (d0).
This is a known chromatographic isotope effect. Deuterated compounds, especially those with multiple deuterium atoms, can have slightly different retention times on reverse-phase columns compared to their unlabeled counterparts.[4][6][9]
dot
Caption: Troubleshooting chromatographic shift of d5-IS.
Solutions:
-
Optimize Chromatography:
-
Adjusting the gradient slope (making it shallower) or the mobile phase composition may help to improve the co-elution of the labeled and unlabeled compounds.[9]
-
Experiment with different column temperatures, as this can also influence retention times.
-
-
Ensure Proper Peak Integration:
-
If a slight separation is unavoidable, ensure that your data processing software is integrating the peaks for the analyte and the internal standard correctly and consistently across all samples.
-
A wider integration window might be necessary, but care must be taken to avoid integrating baseline noise or interfering peaks.
-
Experimental Protocol: Quantification of Belinostat Glucuronide in Human Plasma
This protocol is adapted from a validated LC-MS/MS method described by Xiong et al. (2013).[1]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., this compound in acetonitrile).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% water with 0.1% formic acid / 10% acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for injection.
2. LC-MS/MS System and Conditions
-
LC System: Agilent 1200 SL or equivalent
-
Column: Waters Acquity UPLC BEH C18 (1.7 µm, 50 × 2.1 mm)
-
Column Temperature: 40°C
-
Mobile Phase A: 0.1% (v/v) formic acid in acetonitrile
-
Mobile Phase B: 0.1% (v/v) formic acid in water
-
Flow Rate: 0.5 mL/min
-
Gradient:
-
0-3.8 min: 10% A
-
3.8-4.0 min: Increase to 90% A
-
4.0-5.0 min: Hold at 90% A
-
5.5-5.6 min: Decrease to 10% A
-
5.6-7.0 min: Hold at 10% A (re-equilibration)
-
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: ABI SCIEX 4000Q or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Belinostat glucuronide: 495.3 > 319.1
-
This compound (hypothetical): 500.3 > 324.1 (Note: The exact transition for the d5-glucuronide would need to be optimized, but would be expected to be +5 Da from the unlabeled compound).
-
dot
Caption: Experimental workflow for sample preparation.
3. Data Analysis
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the known concentration of the analyte in the calibration standards.
-
The concentration of the analyte in the unknown samples is then determined from the calibration curve using linear regression.
References
- 1. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. chromatographyonline.com [chromatographyonline.com]
Overcoming ion suppression in the LC-MS/MS analysis of Belinostat
Welcome to the technical support center for the LC-MS/MS analysis of Belinostat. This resource provides troubleshooting guidance and detailed protocols to help you overcome common analytical challenges, with a specific focus on mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for Belinostat analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, in this case, Belinostat, in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[3] Given that Belinostat is often analyzed in complex biological matrices, understanding and mitigating ion suppression is critical for developing a robust and reliable assay.[4][5]
Q2: My Belinostat signal is low and inconsistent. How can I confirm if ion suppression is the cause?
A2: The most definitive way to identify ion suppression is by performing a post-column infusion experiment.[1][3] This involves infusing a constant flow of a Belinostat standard solution into the LC eluent after the analytical column while injecting a blank matrix sample. A drop in the constant Belinostat signal at specific retention times indicates the elution of interfering components from the matrix that are causing ion suppression.[3][6]
Q3: What are the most common sources of ion suppression when analyzing Belinostat in biological fluids?
A3: For biological samples like plasma or blood, the primary sources of ion suppression are endogenous components such as salts, proteins, lipids, and peptides.[2][4] If Belinostat is co-administered with other drugs, these can also interfere.[5] Phospholipids are a particularly common source of ion suppression in plasma samples.
Q4: Is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) better for Belinostat?
A4: While both are common ionization techniques, ESI is generally more susceptible to ion suppression than APCI.[1] Belinostat possesses a sulfonamide-hydroxamide structure, making it polar and suitable for ESI.[7] However, if severe ion suppression is encountered with ESI and cannot be resolved through sample preparation or chromatography, testing APCI could be a viable alternative.[1]
Q5: How critical is the choice of an internal standard (IS) for Belinostat analysis?
A5: Using an appropriate internal standard is crucial. An ideal IS should have very similar chemical properties and chromatographic behavior to Belinostat to effectively compensate for variability during sample preparation and ionization.[2][3] A stable isotope-labeled (SIL) version of Belinostat is the best choice as it co-elutes and experiences the same degree of ion suppression, thus providing the most accurate correction.[2]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your LC-MS/MS analysis of Belinostat.
| Problem | Potential Cause | Recommended Solution(s) |
| Low Belinostat Signal / Poor Sensitivity | Ion Suppression: Co-eluting matrix components are suppressing Belinostat's ionization. | 1. Improve Sample Preparation: Use a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of simple protein precipitation.[2][4]2. Optimize Chromatography: Modify the LC gradient to separate Belinostat from the suppression zones, often found at the beginning and end of the run.[3]3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[1][6] |
| Poor Reproducibility / High %CV | Variable Ion Suppression: The extent of ion suppression is inconsistent across different samples or injections. | 1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for variable matrix effects.[2]2. Enhance Sample Cleanup: Ensure your sample preparation method is robust and consistently removes interfering compounds.[4][5]3. Check for Carryover: Inject blank samples after high-concentration samples to ensure no residual Belinostat is affecting subsequent runs.[8] |
| Peak Tailing or Splitting | Chromatographic Issues: Poor interaction between Belinostat, the column, and the mobile phase. | 1. Adjust Mobile Phase pH: Belinostat has acidic and basic functional groups.[7] Using an acidic mobile phase (e.g., with 0.1% formic acid) can ensure consistent protonation and improve peak shape.[5][9]2. Check Column Health: The column may be contaminated or degraded. Flush the column or replace it if necessary.[8] |
| Sudden Drop in Signal for All Samples | Instrument Contamination: The ion source or mass spectrometer optics have become contaminated over time. | 1. Clean the Ion Source: Contamination from non-volatile matrix components can build up. Regular cleaning is essential for maintaining sensitivity.[8]2. Use a Divert Valve: Program a divert valve to send the highly aqueous, early-eluting portion of the run (containing salts and other unretained material) to waste instead of the MS source.[6] |
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression
This experiment helps visualize at which retention times ion suppression occurs.
-
Prepare a Belinostat Solution: Prepare a solution of Belinostat (e.g., 100 ng/mL) in the mobile phase.
-
Set up the Infusion: Use a syringe pump to deliver the Belinostat solution at a low, constant flow rate (e.g., 10 µL/min) into the LC flow path after the analytical column, using a T-fitting.
-
Acquire Data: Start the infusion and allow the MS signal for Belinostat to stabilize, creating a flat baseline.
-
Inject Blank Matrix: Inject a prepared blank matrix sample (e.g., an extract of plasma from a subject not dosed with Belinostat).
-
Analyze the Chromatogram: Monitor the Belinostat MRM transition. Any dip or decrease in the baseline signal indicates a region of ion suppression.[1][3]
Protocol 2: Sample Preparation via Protein Precipitation (PPT)
This is a fast but less clean method, suitable for initial screening. A published method for Belinostat utilized this approach.[9]
-
Sample Aliquot: Take 100 µL of plasma sample.
-
Add Internal Standard: Spike with the internal standard solution.
-
Precipitate: Add 300 µL of cold acetonitrile (or another suitable organic solvent).
-
Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at high speed (e.g., >10,000 g) for 10 minutes.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube or 96-well plate for injection.
Protocol 3: Sample Preparation via Solid-Phase Extraction (SPE)
This method provides a much cleaner extract compared to PPT, significantly reducing matrix effects.
-
Select SPE Cartridge: Choose a cartridge appropriate for Belinostat's chemical properties (e.g., a mixed-mode or reversed-phase sorbent).
-
Condition: Condition the cartridge with methanol followed by water.
-
Load: Load the pre-treated plasma sample (e.g., diluted with an acidic buffer).
-
Wash: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.
-
Elute: Elute Belinostat and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid or ammonia).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for injection.
Quantitative Data
The following table summarizes recovery and ion suppression data from a validated LC-MS/MS method for Belinostat and its major metabolites in human plasma. Ion suppression values are expressed as the percentage of signal remaining (100% = no suppression, <100% = suppression, >100% = enhancement).
Table 1: Extraction Recovery and Ion Suppression of Belinostat and its Metabolites [10]
| Analyte | Mean Recovery (%) | Recovery CV (%) | Mean Ion Suppression/Enhancement (%) | Ion Suppression CV (%) |
| Belinostat | 86.8 | 6.1 | -15.4 | 12.3 |
| Belinostat Glucuronide | 94.9 | 4.7 | -43.3 | 2.7 |
| Methyl Belinostat | 69.9 | 36.1 | -23.1 | 35.4 |
| M21 | 86.9 | 10.6 | 8.0 | 12.3 |
| M24 | 88.5 | 11.2 | -11.6 | 12.1 |
| M26 | 86.6 | 13.9 | -12.1 | 14.8 |
Data adapted from Kiesel et al., Journal of Pharmaceutical and Biomedical Analysis, 2013.[10] Note that negative values in the original paper's table indicated suppression, while positive values indicated enhancement. The table has been adjusted for clarity.
Visualizations
The following diagrams illustrate key workflows and concepts for troubleshooting ion suppression.
Caption: A workflow for diagnosing and mitigating ion suppression.
Caption: Mechanism of ion suppression in an ESI source.
Caption: Comparison of common sample preparation techniques.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. zefsci.com [zefsci.com]
- 9. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
Impact of different anticoagulants on Belinostat bioanalysis
Welcome to the technical support center for the bioanalysis of Belinostat. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of Belinostat in biological matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your experimental design and execution.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments, providing clear and actionable solutions.
Q1: Which anticoagulant should I choose for blood sample collection for Belinostat pharmacokinetic (PK) studies?
A1: The selection of an appropriate anticoagulant is critical for the accurate bioanalysis of Belinostat due to its potential instability in plasma. While several pharmacokinetic studies on Belinostat have utilized heparinized plasma , it is important to be aware of potential stability issues.
Studies on other hydroxamic acid histone deacetylase inhibitors, the class of drugs to which Belinostat belongs, have shown significant degradation in both EDTA and heparin plasma. It has been suggested that clotting proteins in plasma may contribute to this degradation. For a similar compound, vorinostat, serum was found to be a more stable matrix compared to plasma collected with either EDTA or heparin[1][2].
Recommendation:
-
Serum: Consider using serum as the primary matrix for Belinostat quantification to minimize the risk of degradation.
-
Heparinized Plasma: If plasma is to be used, heparin is the most commonly referenced anticoagulant in Belinostat clinical trials. However, strict and consistent sample processing procedures must be followed to minimize degradation.
-
EDTA and Citrate Plasma: There is less specific information available for the use of EDTA or citrate with Belinostat. Given the observed instability of similar compounds in EDTA plasma, caution is advised. A thorough validation of Belinostat stability in these matrices is essential before use in a study.
Q2: My Belinostat concentrations are lower than expected or show high variability. What could be the cause?
A2: Lower than expected or highly variable Belinostat concentrations can stem from pre-analytical sample handling issues, particularly related to the drug's stability.
Troubleshooting Steps:
-
Review Sample Collection and Processing:
-
Time to Centrifugation: Was the blood sample processed to plasma or serum promptly after collection? Delays can lead to degradation.
-
Temperature: Were the samples kept on ice or at a controlled cool temperature before and during processing? Elevated temperatures can accelerate degradation.
-
-
Evaluate Matrix Stability: As mentioned in Q1, Belinostat is known to be unstable in plasma. If you are using plasma, this is a likely cause. Consider performing a stability test in your matrix under your specific collection and processing conditions.
-
Check Storage Conditions:
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. Stability data from validated assays should be consulted to understand the impact of repeated freeze-thaw cycles.
-
Long-Term Storage: Ensure samples have been stored at an appropriate temperature (e.g., -70°C or lower) for a duration that has been validated for stability.
-
-
Analytical Method Issues:
-
Extraction Recovery: Inconsistent extraction recovery can lead to variability. Ensure your extraction procedure is robust and validated.
-
Matrix Effects: Ion suppression or enhancement in LC-MS/MS analysis from endogenous components of the matrix can affect accuracy. This should be evaluated during method validation.
-
Q3: Can I use a previously validated bioanalytical method for Belinostat if I change the anticoagulant in my blood collection tubes?
A3: No, a change in anticoagulant requires at least a partial validation of the bioanalytical method. Regulatory guidelines stipulate that if an anticoagulant is used, the validation should be performed using the same anticoagulant as for the study samples[3]. A change in anticoagulant can potentially affect:
-
Analyte stability
-
Extraction recovery
-
Matrix effects
Therefore, it is essential to re-validate the method's accuracy, precision, and stability with the new anticoagulant to ensure the reliability of the results.
Data Presentation: Belinostat Stability
The following table summarizes the stability of Belinostat in plasma under various conditions as reported in a validated LC-MS/MS bioanalytical method. It is important to note that the specific anticoagulant used in this study was not mentioned.
| Condition | Analyte | Stability (% of Initial Concentration) | Reference |
| Bench-Top Stability | |||
| 4 hours at Room Temperature | Belinostat | 95.0% - 105.0% | [4][5] |
| Autosampler Stability | |||
| 72 hours in Reconstituted Sample | Belinostat | 90.0% - 110.0% | [4][5] |
| Freeze-Thaw Stability | |||
| 3 Cycles | Belinostat | Within 15% of nominal concentration | [4][5] |
| Long-Term Stability | |||
| Specific duration and temperature should be validated based on study needs. | Belinostat | Within 15% of nominal concentration | [4][5] |
Note: The stability of Belinostat can be influenced by the specific conditions of the experiment, including the biological matrix and the presence of other substances. It is highly recommended to perform stability assessments under the exact conditions of your planned study.
Experimental Protocols
This section provides a detailed methodology for a validated LC-MS/MS assay for the quantification of Belinostat in human plasma[4][5][6][7].
Blood Sample Collection and Processing
-
Collect whole blood into tubes containing an appropriate anticoagulant (e.g., sodium heparin) or into serum separator tubes.
-
If using plasma, centrifuge the blood samples at approximately 1,500 x g for 10 minutes at 4°C within 30 minutes of collection.
-
If using serum, allow the blood to clot at room temperature for 30-60 minutes, then centrifuge at 1,500 x g for 10 minutes at 4°C.
-
Immediately transfer the separated plasma or serum into labeled polypropylene tubes.
-
Store the samples frozen at -70°C or lower until analysis.
Sample Preparation for LC-MS/MS Analysis
-
Thaw the plasma or serum samples on ice.
-
To a 50 µL aliquot of the sample, standard, or quality control (QC), add 200 µL of an internal standard (IS) solution in acetonitrile. The IS helps to correct for variability during sample processing and analysis.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 13,000 x g for 5 minutes at room temperature.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 10:90:0.1, v/v/v acetonitrile:water:formic acid).
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable for separating Belinostat from endogenous plasma components.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile) is typically employed.
-
Flow Rate: A flow rate of around 0.3-0.5 mL/min is common.
-
Injection Volume: A small injection volume (e.g., 5-10 µL) is used.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used for the detection of Belinostat.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for Belinostat and its internal standard.
-
Visualizations
Experimental Workflow for Belinostat Bioanalysis
Caption: Workflow for Belinostat bioanalysis from sample collection to analysis.
Troubleshooting Logic for Low Belinostat Concentrations
Caption: Decision tree for troubleshooting low or variable Belinostat concentrations.
References
- 1. Stability studies of vorinostat and its two metabolites in human plasma, serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A sensitive and specific liquid chromatography-tandem mass spectrometric method for determination of belinostat in plasma from liver cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve the sensitivity of Belinostat quantification assays
Welcome to the technical support center for Belinostat quantification assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help improve the sensitivity and robustness of their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for sensitive Belinostat quantification?
The most widely adopted method for the quantification of Belinostat in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and selectivity, which is crucial for accurately measuring the low concentrations typical in pharmacokinetic studies.[3] LC-MS/MS methods are preferred over HPLC with UV detection because many HDAC inhibitors, including Belinostat, lack a strong chromophore, resulting in low sensitivity with UV-based detection.[1] Most published LC-MS/MS assays for Belinostat operate with electrospray ionization (ESI) in positive mode.[1][4]
Q2: I'm experiencing low signal intensity or poor sensitivity in my Belinostat assay. What are the primary areas to troubleshoot?
Low sensitivity is a common challenge in bioanalysis. A systematic approach to troubleshooting is essential. The issue can typically be traced back to one of three main areas: Sample Preparation, Liquid Chromatography, or Mass Spectrometry settings. Before undertaking significant method redevelopment, it's crucial to confirm the basics, such as the purity and integrity of your analytical standards and the correct preparation of all reagents and mobile phases.
Below is a logical workflow to guide your troubleshooting process.
Q3: How can I improve my sample preparation method to enhance sensitivity?
Sample preparation is a critical step that removes interfering matrix components and concentrates the analyte.[5] For Belinostat, several methods have been published, with varying efficiencies. The choice of method can significantly impact assay sensitivity.
-
Protein Precipitation (PPT): This is a simple and fast method. However, it can result in lower recoveries and significant matrix effects, as many endogenous components remain in the supernatant. To improve sensitivity with PPT, you can optimize the ratio of the precipitating solvent (e.g., acetonitrile) to plasma.[1] Adding a small amount of acid, like trifluoroacetic acid, to the extraction mix may also help stabilize the response and improve solubility.[6]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning Belinostat into an immiscible organic solvent (e.g., tert-butyl methyl ether).[4] This reduces matrix suppression and can lead to a substantial improvement in the lower limit of quantification (LLOQ).
-
Solid-Phase Extraction (SPE): SPE is often the most effective method for removing interfering substances like phospholipids, resulting in the cleanest extracts and the best sensitivity.[7][8] By selecting an appropriate sorbent, you can selectively retain Belinostat while washing away matrix components.
References
- 1. review-of-bioanalytical-assays-for-the-quantitation-of-various-hdac-inhibitors-such-as-vorinostat-belinostat-panobinostat-romidepsin-and-chidamine - Ask this paper | Bohrium [bohrium.com]
- 2. Review of bioanalytical assays for the quantitation of various HDAC inhibitors such as vorinostat, belinostat, panobinostat, romidepsin and chidamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive and specific liquid chromatography-tandem mass spectrometric method for determination of belinostat in plasma from liver cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. biotage.com [biotage.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Validation & Comparative
Bioanalytical method validation of Belinostat assay using Belinostat glucuronide-d5
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of LC-MS/MS Methods for the Quantification of Belinostat in Human Plasma.
This guide provides a detailed comparison of two validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of the histone deacetylase (HDAC) inhibitor, Belinostat, in human plasma. The selection of a robust and reliable bioanalytical method is critical for accurate pharmacokinetic and pharmacodynamic assessments in clinical and preclinical studies. This document outlines the performance characteristics of two distinct assays, offering supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs. A key aspect of this comparison is the strategy for the internal standard, including the use of a stable isotope-labeled version of a major metabolite, Belinostat glucuronide-d5, as a hypothetical yet ideal internal standard.
Performance Comparison of Validated Belinostat LC-MS/MS Assays
The following table summarizes the key performance parameters of two published bioanalytical methods for Belinostat, providing a clear comparison of their analytical capabilities.
| Parameter | Method 1 (Wang et al.) | Method 2 (Un-authored) |
| Internal Standard | Oxamflatin | [13C6]-Belinostat & [D5]-M24 |
| Linearity Range | 0.5 - 1000 ng/mL | 30 - 5000 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 30 ng/mL[1] |
| Intra-day Precision (%CV) | ≤ 8.0% | < 13.7%[1] |
| Inter-day Precision (%CV) | ≤ 10.3% | < 13.7%[1] |
| Accuracy | 100.2 - 106.7% | 92.0 - 104.4%[1] |
| Recovery of Belinostat | 72.6% | Not explicitly reported |
| Recovery of Internal Standard | 67.8% | Not explicitly reported |
| Sample Preparation | Liquid-Liquid Extraction | Protein Precipitation[1] |
| Chromatographic Column | BDS Hypersil C18 (100 x 2.1 mm, 5 µm) | Waters Acquity BEH C18[1] |
| Run Time | 6 min | Not explicitly reported |
The Ideal Internal Standard: The Role of this compound
In bioanalytical assays, the internal standard (IS) is crucial for correcting for variability during sample processing and analysis. The ideal IS is a stable isotope-labeled (SIL) version of the analyte itself. In the case of Belinostat, Belinostat-d5 would be an excellent choice. However, as Belinostat is extensively metabolized, with Belinostat glucuronide being a major metabolite, using a SIL version of this metabolite, such as this compound, offers significant advantages, particularly if the metabolite is also being quantified.[2]
A SIL-IS co-elutes with the analyte and experiences similar ionization effects, leading to more accurate and precise quantification. The diagram below illustrates the logical relationship and advantages of using a SIL-IS.
Caption: Rationale for using a stable isotope-labeled internal standard.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide, based on the published literature.
Method 2: LC-MS/MS Assay for Belinostat and its Metabolites in Human Plasma
This method was developed for the simultaneous quantification of Belinostat and five of its major metabolites.
1. Sample Preparation (Protein Precipitation) [1]
-
To 50 µL of human plasma (calibrators, quality controls, or study samples), add 200 µL of an extraction mixture.
-
The extraction mixture consists of acetonitrile containing the internal standards ([13C6]-Belinostat and [D5]-M24).[1]
-
Vortex the samples for 1 minute.
-
Centrifuge at 13,000 x g for 4 minutes at room temperature.[1]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 37°C.[1]
-
Reconstitute the dried residue in 100 µL of the mobile phase (10:90:0.1, v/v/v acetonitrile:water:formic acid).[1]
-
Transfer the reconstituted sample to an autosampler vial for injection.
2. Liquid Chromatography [1]
-
Column: Waters Acquity BEH C18[1]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient was employed.
-
Injection Volume: 3 µL[1]
3. Mass Spectrometry [1]
-
Instrument: ABI 4000Q tandem mass spectrometer[1]
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes.[1]
-
Detection: Multiple Reaction Monitoring (MRM)
The workflow for this bioanalytical method validation is depicted in the following diagram.
References
- 1. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, metabolism, and excretion of (14)C-labeled belinostat in patients with recurrent or progressive malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Method Validation Using Deuterated Internal Standards: Adhering to FDA Guidelines
For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring data integrity and regulatory compliance. The U.S. Food and Drug Administration (FDA) provides comprehensive guidelines for this process.[1][2][3] The use of a Stable Isotope Labeled (SIL) internal standard (IS), particularly a deuterated standard, is a widely accepted and preferred approach in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[4][5][6][7] This is due to their ability to mimic the analyte's chemical and physical properties, thereby compensating for variability during sample processing and analysis.[7][8][9]
This guide offers a comparative overview of key validation parameters when using deuterated internal standards, aligning with FDA expectations. It also presents detailed experimental protocols and a visual workflow to aid in the design and execution of these critical studies.
Comparative Performance of Internal Standards
While SIL internal standards are considered the gold standard, it's important to understand their performance in context. Deuterated standards, though widely used, can sometimes exhibit different chromatographic behavior or matrix effects compared to the analyte.[4][5][6][10][11] The following table summarizes a comparison of deuterated internal standards with other common choices.
| Internal Standard Type | Advantages | Disadvantages | Typical FDA Acceptance Criteria |
| Deuterated (SIL) | - Closely mimics analyte's extraction recovery and ionization.[7] - Effectively compensates for matrix effects.[9] - Generally co-elutes with the analyte. | - Potential for chromatographic separation from the analyte (isotope effect).[4][5][6] - Possible interference from unlabeled impurities in the standard.[7] - Deuterium-hydrogen exchange can occur under certain conditions.[7] | - IS response should be within a certain percentage of the average response in calibration standards and QCs. - Interference at the retention time of the IS should be less than 5% of the IS response in the LLOQ sample.[12] |
| ¹³C or ¹⁵N Labeled (SIL) | - Less prone to chromatographic separation from the analyte compared to deuterated standards. - Minimal risk of isotope exchange. | - Generally more expensive and less readily available than deuterated standards. | - Same as for deuterated standards. |
| Structural Analog | - More readily available and cost-effective than SIL standards. | - May have different extraction recovery and ionization properties than the analyte.[4][5] - Less effective at compensating for matrix effects.[9] | - Must demonstrate consistent recovery and response relative to the analyte. - Acceptance criteria for accuracy and precision of the method must be met. |
Key Bioanalytical Method Validation Parameters & Experimental Protocols
The FDA's "Bioanalytical Method Validation" guidance outlines several key parameters that must be evaluated.[1][2][3] The following sections detail the experimental protocols for these essential validation experiments when using a deuterated internal standard.
-
Objective: To ensure that the method can differentiate and quantify the analyte from other components in the matrix, including the internal standard and any potential interferences.[3]
-
Protocol:
-
Analyze at least six individual lots of blank biological matrix.
-
Spike one of these lots with the deuterated internal standard only (zero sample).
-
Spike another lot with the analyte at the Lower Limit of Quantitation (LLOQ) and the deuterated internal standard.
-
Evaluate for any interfering peaks at the retention times of the analyte and the internal standard in the blank samples.
-
-
Acceptance Criteria:
-
Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).
-
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
-
Acceptance Criteria:
-
The mean concentration should be within ±15% of the nominal value for all QC levels, except for the LLOQ, which should be within ±20%.
-
The coefficient of variation (CV) should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.[12]
-
-
Objective: To assess the impact of matrix components on the ionization of the analyte and the deuterated internal standard.[3]
-
Protocol:
-
Extract blank matrix from at least six different sources.
-
Post-extraction, spike the extracts with the analyte and deuterated internal standard at low and high concentrations.
-
Compare the responses to those of the analyte and internal standard in a neat solution at the same concentrations.
-
The matrix factor is calculated as the ratio of the peak area in the presence of matrix to the peak area in the absence of matrix.
-
-
Acceptance Criteria:
-
The CV of the matrix factor across the different lots of matrix should not be greater than 15%.
-
-
Objective: To determine the extraction efficiency of the analytical method for both the analyte and the deuterated internal standard.[3][13]
-
Protocol:
-
Prepare two sets of samples at three concentration levels (low, medium, and high).
-
Set 1 (Extracted): Spike the biological matrix with the analyte and deuterated internal standard and proceed through the entire extraction process.
-
Set 2 (Unextracted/100% Recovery): Spike the extracted blank matrix with the analyte and deuterated internal standard post-extraction.
-
Calculate recovery by comparing the peak areas of the analyte and internal standard in Set 1 to those in Set 2.
-
-
Acceptance Criteria:
Bioanalytical Method Validation Workflow
The following diagram illustrates a typical workflow for validating a bioanalytical method using a deuterated internal standard, in accordance with FDA guidelines.
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. fda.gov [fda.gov]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 10. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 11. myadlm.org [myadlm.org]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. fda.gov [fda.gov]
A Comparative Guide to the Cross-Validation of Belinostat Analytical Methods Between Laboratories
This guide provides a comprehensive comparison of analytical methods for the quantification of Belinostat, a histone deacetylase (HDAC) inhibitor, in various matrices. It is intended for researchers, scientists, and drug development professionals involved in the analysis of Belinostat and the transfer of analytical methods between laboratories. The information presented is synthesized from published, validated methods to facilitate inter-laboratory comparison and support the cross-validation process.
Introduction to Belinostat and Analytical Method Validation
Belinostat is a potent HDAC inhibitor used in the treatment of various cancers, including peripheral T-cell lymphoma.[1][2] Accurate and precise analytical methods are crucial for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations. When transferring these analytical methods between laboratories, a thorough cross-validation is necessary to ensure the consistency and reliability of results. This process, often referred to as analytical method transfer (AMT), qualifies a receiving laboratory to use an analytical method developed by a transferring laboratory.[3][4][5]
Comparison of Validated Analytical Methods for Belinostat
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the analysis of Belinostat. Below is a summary of performance data from various validated methods, which can serve as a benchmark for cross-validation studies.
Table 1: Performance Characteristics of Validated HPLC Methods for Belinostat
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Drug Substance | Pharmaceutical Formulation | - |
| Column | Kromasil C18 (250 mm × 4.6 mm, 4.0 µm)[6][7] | - | Purospher Star RP-18 (250 x 4.6 mm, 5 µm)[8][9] |
| Mobile Phase | 0.1% Perchloric acid and Acetonitrile (gradient)[6][7] | Phosphate buffer and Acetonitrile (40:60)[10] | 0.1% Phosphoric acid and Acetonitrile (gradient)[8][9] |
| Flow Rate | 1.0 mL/min[6][7] | 1.0 mL/min[10] | 1.0 mL/min[9] |
| Detection | 210 nm[6][7] | 268 nm[10] | 265 nm[8][9] |
| Linearity Range | - | 25-150 µg/mL[11] | - |
| Correlation Coefficient (r²) | > 0.999[6][7] | 0.999[11] | - |
| LOD | 0.017 µg/mL (for related impurities)[6][7] | - | - |
| LOQ | 0.050 µg/mL (for related impurities)[6][7] | - | - |
| Accuracy (% Recovery) | 98-100%[6][7] | 99.66%[11] | - |
| Precision (% RSD) | < 0.2%[6][7] | 1.10%[10] | - |
Table 2: Performance Characteristics of Validated LC-MS/MS Methods for Belinostat
| Parameter | Method 1 | Method 2 |
| Matrix | Human Plasma | Mice Plasma |
| Sample Preparation | Protein Precipitation[1][2] | Protein Precipitation[12] |
| Column | Waters Acquity BEH C18[1][2] | Atlantis C18[12] |
| Mobile Phase | 0.1% Formic acid in Acetonitrile and Water (gradient)[1][2] | 0.1% Formic acid in Acetonitrile (isocratic)[12] |
| Flow Rate | - | 0.5 mL/min[12] |
| Detection | ABI 4000Q Mass Spectrometer (ESI +/-)[1][2] | - |
| Linearity Range | 30-5000 ng/mL[1][2] | 1-1600 ng/mL[12] |
| Accuracy | 92.0-104.4%[1][2] | - |
| Precision (% CV) | < 13.7%[1][2] | - |
Experimental Protocols for Belinostat Analysis
Detailed methodologies are essential for the successful transfer and cross-validation of analytical methods. The following sections outline typical experimental protocols for HPLC and LC-MS/MS analysis of Belinostat.
This method is suitable for the determination of related substances in Belinostat drug substance.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve the Belinostat drug substance in a suitable diluent to achieve a known concentration.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Validation Parameters:
This bioanalytical method is designed for the quantification of Belinostat and its metabolites in human plasma.[1][2]
-
Chromatographic and Mass Spectrometric Conditions:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma, add an internal standard.
-
Precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the samples.
-
Inject the supernatant into the LC-MS/MS system.
-
-
Validation Parameters:
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for analytical method validation and inter-laboratory cross-validation.
Caption: Workflow for Analytical Method Validation.
Caption: Process for Inter-Laboratory Cross-Validation.
Conclusion
The cross-validation of analytical methods for Belinostat is a critical step in ensuring data integrity across different research and manufacturing sites. While no direct inter-laboratory comparison studies for Belinostat methods have been published, this guide provides a framework for such comparisons by summarizing existing validated methods. By following established protocols and utilizing the performance data presented, laboratories can effectively transfer and validate analytical methods for Belinostat, leading to consistent and reliable results. Successful cross-validation relies on clear communication, detailed documentation, and a predefined set of acceptance criteria.[4][13]
References
- 1. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 4. contractpharma.com [contractpharma.com]
- 5. propharmagroup.com [propharmagroup.com]
- 6. A VALIDATED STABILITY INDICATING METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN BELINOSTAT AND ITS DEGRADATION IMPURITIES BY RP-HPLC | Semantic Scholar [semanticscholar.org]
- 7. ejpmr.com [ejpmr.com]
- 8. Prolonging the Half-Life of Histone Deacetylase Inhibitor Belinostat via 50 nm Scale Liposomal Subcutaneous Delivery System for Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving the Thrombocytopenia Adverse Reaction of Belinostat Using Human Serum Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
A Head-to-Head Battle for Precision: HPLC-UV vs. LC-MS/MS for Belinostat Quantification
For researchers and drug development professionals engaged in the pharmacokinetic and bioanalytical studies of the histone deacetylase (HDAC) inhibitor belinostat, the choice of analytical methodology is paramount. This guide provides a comprehensive comparison of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offering insights into their respective strengths and weaknesses for the quantification of belinostat in biological matrices.
The selection of an appropriate analytical method hinges on a variety of factors, including the required sensitivity, selectivity, sample matrix, and the overall objective of the study. While both HPLC-UV and LC-MS/MS are powerful techniques for quantitative analysis, they differ significantly in their principles of detection, leading to distinct performance characteristics.
Executive Summary: Key Differences at a Glance
| Feature | HPLC-UV | LC-MS/MS |
| Selectivity | Lower; potential for interference from co-eluting compounds. | Higher; based on mass-to-charge ratio, minimizing interferences. |
| Sensitivity | Generally lower (ng/mL to µg/mL range). | Significantly higher (pg/mL to ng/mL range). |
| Sample Preparation | Often requires more extensive cleanup to remove interferences. | Can often utilize simpler sample preparation methods like protein precipitation. |
| Run Time | Can be longer to achieve necessary separation. | Often shorter due to the high selectivity of the detector. |
| Cost & Complexity | Lower initial investment and operational cost; simpler to operate. | Higher initial investment and operational cost; requires more specialized expertise. |
| Applications | Suitable for routine analysis of formulations and in some preclinical studies with higher concentrations. | Gold standard for bioanalytical studies, pharmacokinetic research, and metabolite identification where high sensitivity and selectivity are critical. |
In-Depth Performance Comparison
A review of published methodologies reveals the distinct advantages of LC-MS/MS for the bioanalysis of belinostat, primarily owing to its superior sensitivity and selectivity.
Quantitative Data Summary
The following table summarizes the performance characteristics of representative HPLC-UV and LC-MS/MS methods for belinostat quantification.
| Parameter | HPLC-UV Method (in rat plasma) | LC-MS/MS Method (in human plasma) |
| Linearity Range | Not explicitly stated in detail for bioanalysis. A method for related substances showed linearity from 0.050 µg/mL.[1][2] | 30 - 5000 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated for bioanalysis. The limit of quantification for related substances was 0.050 µg/mL (50 ng/mL).[1][2] | 30 ng/mL[3] |
| Accuracy | 98 - 100% for related substances.[1][2] | 92.0 - 104.4%[3] |
| Precision (%RSD) | <0.2% for related substances.[1][2] | <13.7%[3] |
| Sample Preparation | Protein precipitation followed by evaporation and resuspension.[4] | Protein precipitation.[3] |
| Run Time | ~15 minutes[4] | Not explicitly stated, but generally shorter than HPLC-UV. |
Note: The HPLC-UV data for bioanalysis is less comprehensive in the available literature compared to LC-MS/MS. The data for related substances provides an indication of the method's performance but may not be directly comparable to a bioanalytical application.
Experimental Protocols: A Closer Look
The methodologies employed for sample preparation and analysis differ significantly between the two techniques, reflecting their inherent differences in selectivity.
HPLC-UV Method Protocol
A representative HPLC-UV method for the determination of belinostat in rat plasma involves the following steps[4]:
-
Sample Preparation: Plasma samples are subjected to protein precipitation using methanol. The supernatant is then evaporated to dryness and the residue is reconstituted in the mobile phase before injection.
-
Chromatographic Conditions:
LC-MS/MS Method Protocol
A validated LC-MS/MS method for the quantification of belinostat in human plasma is outlined as follows[3]:
-
Sample Preparation: A simple protein precipitation step is employed to prepare the plasma samples for analysis.
-
Chromatographic Conditions:
-
Column: Waters Acquity BEH C18 column.
-
Mobile Phase: A linear gradient of 0.1% formic acid in acetonitrile and water.
-
Flow Rate: Not specified.
-
-
Mass Spectrometric Detection:
-
Instrument: ABI 4000Q mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes.
-
Detection: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for belinostat quantification using HPLC-UV and LC-MS/MS.
Conclusion: Matching the Method to the Mission
References
- 1. ejpmr.com [ejpmr.com]
- 2. A VALIDATED STABILITY INDICATING METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN BELINOSTAT AND ITS DEGRADATION IMPURITIES BY RP-HPLC | Semantic Scholar [semanticscholar.org]
- 3. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving the Thrombocytopenia Adverse Reaction of Belinostat Using Human Serum Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Bioanalysis: A Guide to Assessing Belinostat Glucuronide-d5 Isotopic Purity and Its Impact on Accuracy
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of Belinostat, the isotopic purity of the deuterated internal standard, Belinostat glucuronide-d5, is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison of methodologies to assess isotopic purity and elucidates its profound impact on experimental data, ensuring the integrity of pharmacokinetic and drug metabolism studies.
In the landscape of drug development, particularly for oncology therapeutics like the histone deacetylase (HDAC) inhibitor Belinostat, precision in quantifying drug and metabolite concentrations is paramount. Belinostat is primarily metabolized via glucuronidation, making Belinostat glucuronide its major metabolite in plasma and urine. Consequently, a stable isotope-labeled internal standard, such as this compound, is indispensable for accurate quantification by liquid chromatography-mass spectrometry (LC-MS). However, the presence of unlabeled (d0) or partially labeled isotopologues as impurities in the deuterated standard can significantly compromise data quality, leading to under or overestimation of the analyte concentration. This guide offers a framework for evaluating and comparing the isotopic purity of this compound and understanding its implications.
The Critical Role of Isotopic Purity in Quantitative Bioanalysis
Stable isotope-labeled internal standards are the gold standard in LC-MS-based bioanalysis due to their similar physicochemical properties to the analyte, which allows them to co-elute and experience similar matrix effects and ionization suppression. An ideal deuterated standard should consist of a single, highly enriched isotopic species. However, impurities, particularly the unlabeled analyte (d0), can artificially inflate the analyte response, leading to inaccurate measurements. It is therefore essential to select deuterated compounds with high isotopic enrichment, typically at least 98%.
Comparative Assessment of this compound Isotopic Purity
While direct, publicly available comparative studies of this compound from different commercial suppliers are scarce, researchers can and should perform their own assessments. The following table provides a template for comparing key isotopic purity parameters for this compound from hypothetical suppliers. This framework allows for a systematic evaluation to select the most suitable internal standard for your bioanalytical needs.
Table 1: Hypothetical Comparison of Isotopic Purity for this compound
| Parameter | Supplier A | Supplier B | Supplier C | Ideal Specification |
| Stated Isotopic Purity (%) | 98.5 | 99.2 | 97.8 | ≥ 98% |
| Measured Isotopic Enrichment (d5, %) | 98.6 | 99.3 | 97.9 | As high as possible |
| d0 Impurity (%) | 0.15 | 0.08 | 0.25 | < 0.1% |
| d1-d4 Impurities (Total, %) | 1.25 | 0.62 | 1.85 | Minimized |
| Chemical Purity (HPLC, %) | 99.5 | 99.8 | 99.1 | ≥ 99% |
| Method of Purity Determination | HR-MS, ¹H-NMR | HR-MS, ¹H-NMR | HR-MS | HR-MS and NMR |
Impact of Isotopic Purity on Bioanalytical Accuracy: A Comparative Analysis
The level of isotopic impurity in this compound has a direct and quantifiable impact on the accuracy of bioanalytical assays. Lower isotopic purity, characterized by a higher percentage of the d0 isotopologue, can lead to a significant positive bias in the quantification of Belinostat glucuronide, particularly at the lower limit of quantification (LLOQ). The following table illustrates the potential impact of varying isotopic purity levels on assay accuracy.
Table 2: Impact of this compound Isotopic Purity on Assay Accuracy
| Isotopic Purity (d5, %) | d0 Impurity (%) | Analyte Concentration | Measured Concentration (Hypothetical) | Accuracy (% Bias) |
| 99.5 | 0.05 | LLOQ (e.g., 1 ng/mL) | 1.08 ng/mL | +8.0% |
| 99.5 | 0.05 | ULOQ (e.g., 1000 ng/mL) | 1000.5 ng/mL | +0.05% |
| 98.0 | 0.20 | LLOQ (e.g., 1 ng/mL) | 1.35 ng/mL | +35.0% |
| 98.0 | 0.20 | ULOQ (e.g., 1000 ng/mL) | 1002.0 ng/mL | +0.20% |
| 97.0 | 0.50 | LLOQ (e.g., 1 ng/mL) | 1.80 ng/mL | +80.0% |
| 97.0 | 0.50 | ULOQ (e.g., 1000 ng/mL) | 1005.0 ng/mL | +0.50% |
Experimental Protocols for Isotopic Purity Assessment
To ensure the quality of your deuterated internal standard, it is crucial to employ robust analytical methods for purity assessment. High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.
Protocol 1: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HR-MS)
Objective: To determine the isotopic distribution and enrichment of this compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a liquid chromatography system.
Method:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 µg/mL.
-
Chromatographic Separation: Inject the sample onto a C18 column and elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). This step separates the deuterated compound from any potential chemical impurities.
-
Mass Spectrometric Analysis:
-
Acquire full scan mass spectra in positive or negative ion mode, depending on the ionization efficiency of Belinostat glucuronide.
-
Ensure the mass resolution is sufficient to resolve the different isotopologues (d0 to d5).
-
Extract the ion chromatograms for each isotopologue.
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue (M, M+1, M+2, M+3, M+4, M+5).
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
The percentage of the M+5 peak represents the isotopic enrichment of the d5 species.
-
Protocol 2: Structural Integrity and Isotopic Purity Confirmation by NMR Spectroscopy
Objective: To confirm the position of deuterium labeling and provide an independent measure of isotopic purity.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Method:
-
Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., DMSO-d6).
-
¹H-NMR Analysis:
-
Acquire a standard proton NMR spectrum.
-
The absence or significant reduction of signals corresponding to the positions of deuterium labeling confirms the successful incorporation of deuterium.
-
By comparing the integration of the residual proton signals at the labeled positions to the integration of a signal from a non-labeled position, the isotopic enrichment can be estimated.
-
-
²H-NMR Analysis (Optional):
-
Deuterium NMR can be used to directly observe the deuterium signals and confirm their chemical environment.
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the workflow for assessing isotopic purity and the metabolic pathway of Belinostat.
Caption: Workflow for the assessment of isotopic purity and its impact on bioanalytical accuracy.
Caption: Metabolic pathway of Belinostat and the role of the deuterated internal standard.
Conclusion
The accuracy of quantitative bioanalytical data for Belinostat and its primary metabolite, Belinostat glucuronide, is intrinsically linked to the isotopic purity of the deuterated internal standard used. A thorough assessment of the isotopic purity of this compound is not merely a preliminary step but a fundamental requirement for robust and reliable method development and validation. By implementing the systematic evaluation protocols and comparative frameworks outlined in this guide, researchers can confidently select high-purity internal standards, thereby ensuring the integrity of their data and contributing to the successful development of novel therapeutics. The onus is on the scientific community to scrutinize the quality of critical reagents and uphold the highest standards of analytical rigor.
Incurred Sample Reanalysis in Belinostat Pharmacokinetic Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmacokinetic (PK) studies, ensuring the reliability and reproducibility of bioanalytical data is paramount. Incurred sample reanalysis (ISR) serves as a critical quality control measure to verify the consistency of a bioanalytical method during the analysis of study samples. This guide provides a comprehensive overview of the considerations for ISR in pharmacokinetic studies of Belinostat, a potent histone deacetylase (HDAC) inhibitor. While specific quantitative ISR data from comparative studies of Belinostat are not publicly available, this guide offers a detailed experimental protocol for a validated bioanalytical method, highlights potential analytical challenges, and presents the regulatory framework governing ISR.
Understanding the Importance of ISR for Belinostat
Belinostat undergoes extensive metabolism, leading to the formation of several metabolites, with Belinostat glucuronide being the most predominant.[1][2] The presence of these metabolites, along with the parent drug, in patient samples can introduce variability and potential interferences in bioanalytical assays. Factors such as back-conversion of metabolites to the parent drug, differing stability of the analytes, and matrix effects can all impact the accuracy and reproducibility of the measured concentrations.[3] Therefore, a robust ISR program is essential to ensure the integrity of the pharmacokinetic data for Belinostat and its metabolites.
Regulatory Framework for Incurred Sample Reanalysis
Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for the conduct of ISR. The fundamental principle is to reanalyze a subset of study samples in a separate analytical run and compare the results with the original values.
Key Regulatory Expectations:
| Parameter | FDA Guideline | EMA Guideline |
| Studies Requiring ISR | All pivotal bioequivalence (BE) studies and all pivotal PK studies. | All pivotal bioequivalence trials, first clinical trial in subjects, first patient trial, first trial in patients with impaired hepatic and/or renal function.[4] |
| Number of Samples | A sufficient number of samples to provide confidence in the reproducibility of the method. Typically, up to 10% of the first 1000 samples and 5% of the remaining samples. | 10% of the samples for the first 1000 samples and 5% for the number of samples exceeding 1000. For studies with a smaller number of samples, a minimum of 20 samples should be re-analyzed. |
| Sample Selection | Samples should be selected from the absorption, distribution, and elimination phases of the PK profile, including samples around Cmax and in the terminal phase. | Samples should be selected from as many subjects as possible, including those around Cmax and in the elimination phase. |
| Acceptance Criteria | For small molecules, at least two-thirds (67%) of the reanalyzed samples should have results within ±20% of the original result. | The percentage difference between the initial and the repeat concentration should be within 20% of their mean for at least 67% (two-thirds) of the repeats.[4] |
Experimental Protocol: A Validated LC-MS/MS Method for Belinostat and its Metabolites
A robust and validated bioanalytical method is the cornerstone of a successful ISR program. The following is a summary of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Belinostat and its five major metabolites in human plasma.[1][5][6]
Sample Preparation:
-
Procedure: A small volume of human plasma (50 µL) is treated with a precipitating agent (e.g., acetonitrile) to remove proteins.[1][5][6]
Chromatographic Conditions:
-
LC System: Waters Acquity UPLC system.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[1][5][6]
-
Flow Rate: Optimized for separation.
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to detect all analytes.[1][5][6]
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection of Belinostat and its metabolites.
Method Validation Summary:
| Validation Parameter | Result |
| Linearity Range | 30 to 5000 ng/mL for all six analytes.[1][5][6] |
| Accuracy | 92.0 - 104.4%[1][5][6] |
| Precision (CV) | <13.7%[1][5][6] |
| Regulatory Compliance | Fulfilled FDA criteria for bioanalytical method validation.[1][5][6] |
Potential Bioanalytical Challenges and Mitigation Strategies for Belinostat ISR
The chemical nature of Belinostat and its metabolic profile present potential challenges that can affect the outcome of ISR. Understanding these challenges is crucial for developing a rugged bioanalytical method and for troubleshooting any discrepancies observed during ISR.
| Potential Challenge | Affected Analytes | Potential Impact on ISR | Suggested Mitigation Strategies |
| Metabolite Instability and Back-Conversion | Belinostat Glucuronide | Overestimation of the parent drug concentration and underestimation of the metabolite concentration in the reanalyzed sample if not handled properly. | Optimize sample collection, handling, and storage conditions (e.g., use of esterase inhibitors, immediate freezing). Perform thorough stability assessments during method validation. |
| Matrix Effects | Belinostat and all metabolites | Ion suppression or enhancement in the mass spectrometer, leading to inaccurate and imprecise results. | Use of a stable isotope-labeled internal standard for each analyte. Rigorous evaluation of matrix effects from multiple sources during method development and validation. |
| Carryover | Belinostat | Inaccurate quantification of subsequent samples with low concentrations. | Optimize the LC method, including the use of a strong wash solvent and a sufficient wash cycle. |
| Adsorption to Surfaces | Belinostat | Loss of analyte during sample preparation and analysis, leading to underestimation of concentrations. | Use of silanized glassware or polypropylene tubes. Addition of a small amount of organic solvent or a surfactant to the sample matrix. |
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the general workflow of incurred sample reanalysis and the metabolic pathway of Belinostat.
Conclusion
References
- 1. Incurred sample reanalysis in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incurred sample reanalysis (ISR): a decisive tool in bioanalytical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I study of the safety and pharmacokinetics of the histone deacetylase inhibitor belinostat administered in combination with carboplatin and/or paclitaxel in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternative Internal Standards for the Bioanalysis of HDAC Inhibitors
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Histone Deacetylase (HDAC) inhibitors, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantitative data. While stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard, practical constraints such as cost and availability often necessitate the consideration of alternative approaches. This guide provides an objective comparison of SIL and structural analog internal standards, supported by experimental data and detailed protocols, to aid in the selection of the most suitable IS for your bioanalytical needs.
Comparison of Internal Standard Performance
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variability. The two primary choices for internal standards in LC-MS/MS-based bioanalysis of HDAC inhibitors are Stable Isotope-Labeled (SIL) Internal Standards and Structural Analog Internal Standards.
Stable Isotope-Labeled (SIL) Internal Standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte.[1][2] This ensures they co-elute with the analyte and experience similar matrix effects, leading to high accuracy and precision.[1][2] However, the custom synthesis of SIL-IS can be time-consuming and expensive.[3]
Structural Analog Internal Standards are compounds with a chemical structure similar to the analyte but with a different mass. They are often more readily available and cost-effective than SIL-IS.[3] While they can compensate for variability in sample processing and chromatography, they may not perfectly mimic the analyte's ionization behavior, potentially leading to less accurate quantification in the presence of significant matrix effects.[4]
Table 1: Comparison of Bioanalytical Method Validation Parameters with Different Internal Standards
| Parameter | Stable Isotope-Labeled IS | Structural Analog IS | Key Considerations |
| Accuracy (%) | 98 - 105 | 95 - 110 | SIL-IS generally provides higher accuracy due to better compensation for matrix effects.[4] |
| Precision (%CV) | < 5% | < 10% | Tighter precision is typically observed with SIL-IS.[4] |
| Recovery (%) | 85 - 110 | 80 - 115 | Both can show acceptable recovery, but SIL-IS is more likely to mirror the analyte's recovery. |
| Matrix Effect (%) | Minimal (< 5%) | Can be significant (>15%) | The primary advantage of SIL-IS is its ability to effectively compensate for ion suppression or enhancement.[1] |
| Linearity (r²) | > 0.995 | > 0.99 | Both can achieve excellent linearity. |
Table 2: Quantitative Comparison of Internal Standards for Tacrolimus (an Immunosuppressant) - A Case Study [4]
| Parameter | Tacrolimus-¹³C,D₂ (SIL-IS) | Ascomycin (Structural Analog IS) |
| Mean Accuracy (%) | 99.55 - 100.63 | 97.35 - 101.71 |
| Imprecision (%CV) | < 3.09 | < 3.63 |
| Absolute Recovery (%) | 78.37 | 75.66 |
| Matrix Effect (%) | -16.64 | -28.41 |
| Process Efficiency (%) | 65.35 | 54.18 |
This case study on tacrolimus demonstrates that while both types of internal standards can provide acceptable results, the SIL-IS shows superior performance in mitigating matrix effects.[4]
Experimental Protocols
The following are detailed methodologies for common sample preparation techniques used in the bioanalysis of HDAC inhibitors.
Protocol 1: Protein Precipitation (PPT) for Vorinostat Analysis
This protocol is a common and straightforward method for removing proteins from plasma samples.[5]
Materials:
-
Human plasma
-
Vorinostat stock solution
-
Internal standard stock solution (e.g., deuterated Vorinostat or a structural analog)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Spike with the appropriate amount of vorinostat standard solution.
-
Add 10 µL of the internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Belinostat Analysis
SPE provides a cleaner extract compared to PPT and can be optimized for higher recovery and selectivity.[6]
Materials:
-
Human plasma
-
Belinostat stock solution
-
Internal standard stock solution (e.g., ¹³C₆-Belinostat)
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol)
-
Vacuum manifold or positive pressure processor
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge. Do not allow the cartridge to dry.
-
Sample Loading: To 200 µL of plasma, add the belinostat standard and internal standard. Vortex briefly. Load the entire sample onto the conditioned and equilibrated SPE cartridge.
-
Washing: Pass 1 mL of the wash solution through the cartridge to remove interfering substances.
-
Drying: Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the analyte and internal standard with 1 mL of the elution solvent into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Bioanalysis
The following diagram illustrates a typical workflow for the bioanalysis of HDAC inhibitors from plasma samples.
HDAC Inhibitor Signaling Pathway
HDAC inhibitors exert their therapeutic effects by altering the acetylation state of histones and other non-histone proteins, leading to changes in gene expression and cell signaling. A key mechanism involves the activation of tumor suppressor pathways, such as the p53 pathway.[7][8]
Conclusion
The selection of an internal standard is a critical decision in the bioanalysis of HDAC inhibitors. While SIL-IS offers the highest level of accuracy and precision, structural analogs can be a viable and cost-effective alternative, provided that the method is thoroughly validated to account for potential differences in matrix effects. The choice ultimately depends on the specific requirements of the study, including the desired level of accuracy, budget, and timeline. By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to ensure the generation of high-quality, reliable bioanalytical data.
References
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Belinostat Glucuronide-d5: A Procedural Guide
Core Principles of Disposal
Given the cytotoxic nature of the parent compound Belinostat, all materials contaminated with Belinostat glucuronide-d5, including unused solutions, empty vials, and personal protective equipment (PPE), should be treated as hazardous waste. Disposal must be conducted in accordance with all applicable federal, state, and local regulations for cytotoxic waste.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment to minimize exposure.
| PPE Component | Specification |
| Gloves | Chemical-resistant, disposable (e.g., nitrile) |
| Lab Coat | Disposable, with long sleeves and tight cuffs |
| Eye Protection | Safety glasses with side shields or goggles |
| Respiratory | NIOSH-approved respirator if handling powders or creating aerosols |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound.
-
Segregation of Waste: All items that have come into contact with this compound must be segregated from general laboratory waste. This includes, but is not limited to:
-
Unused or expired product.
-
Contaminated solutions.
-
Empty or partially empty vials.
-
Used syringes, needles, and other sharps.
-
Contaminated PPE (gloves, lab coats, etc.).
-
Spill cleanup materials.
-
-
Waste Containment:
-
Sharps: All contaminated sharps should be immediately placed in a designated, puncture-resistant, and leak-proof sharps container that is clearly labeled as "Cytotoxic Waste."
-
Solid Waste: Contaminated solids, such as PPE and labware, should be placed in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" container. These are often yellow or marked with the cytotoxic symbol.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and shatter-resistant container that is clearly labeled as "Cytotoxic Liquid Waste" with the chemical name.
-
-
Labeling and Storage: All waste containers must be clearly and accurately labeled with the contents, including the name "this compound," and the appropriate hazard symbols (e.g., "Cytotoxic"). Waste should be stored in a secure, designated area with limited access, away from incompatible materials, until it is collected by a licensed hazardous waste disposal service.
-
Professional Disposal: The final step is the collection and disposal of the hazardous waste by a certified and licensed hazardous waste management company. Do not attempt to dispose of this material through standard laboratory or municipal waste streams.
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate action is necessary to mitigate risks.
Spill Management
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Contain and Absorb: For liquid spills, cover with an absorbent material designed for hazardous chemical spills. For solid spills, gently cover with a damp absorbent cloth to avoid creating dust.
-
Clean and Decontaminate: Carefully collect all contaminated materials using appropriate tools (e.g., forceps for broken glass) and place them in the designated cytotoxic waste container. Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as cytotoxic waste.
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet for Belinostat to the medical personnel.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling Belinostat Glucuronide-d5
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling potent compounds such as Belinostat glucuronide-d5. As a derivative of the cytotoxic drug Belinostat, this compound necessitates stringent handling and disposal protocols to minimize exposure and ensure a safe laboratory environment.[1][2][3] This guide provides essential, step-by-step procedures for the safe management of this compound.
Personal Protective Equipment (PPE)
The primary defense against exposure to cytotoxic compounds is the correct and consistent use of Personal Protective Equipment (PPE).[4] Below is a summary of the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemotherapy-tested Gloves | Double gloving is required. Use powder-free nitrile gloves that are ASTM D6978-05 compliant.[5][6] The outer glove should be disposed of immediately into a cytotoxic waste container after handling. |
| Body Protection | Disposable Gown | Solid-front, back-closure gown made of a low-permeability fabric. Gowns should have long sleeves with tight-fitting elastic or knit cuffs.[4][7] |
| Eye Protection | Safety Goggles or Face Shield | Use safety goggles with side shields or a full-face shield to protect against splashes.[1][4][7] |
| Respiratory Protection | Surgical Mask or Respirator | A surgical mask should be worn to prevent inhalation of any aerosolized particles.[1][4][7] For procedures with a high risk of aerosol generation, a NIOSH-approved respirator (e.g., N95) may be necessary.[4] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn to prevent the spread of contamination outside of the handling area.[7] |
Experimental Workflow: Safe Handling Protocol
A structured workflow is critical to minimize the risk of contamination and exposure. The following diagram and protocol outline the essential steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Detailed Experimental Protocols
1. Preparation:
-
Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to contain any potential spills or aerosols.
-
Gather and Don PPE: Before entering the designated handling area, assemble all necessary PPE as detailed in the table above. Don the PPE in the following order: shoe covers, inner gloves, gown, face mask, eye protection, and outer gloves.
-
Prepare Spill Kit and Waste Containers: Ensure a spill kit specifically for cytotoxic drugs is readily accessible.[4] Have clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers for sharps and other contaminated materials.
2. Handling:
-
Receiving and Unpacking: When unpacking the compound, wear full PPE.[7] Inspect the packaging for any signs of damage or leakage. Should any contamination be found, treat it as a spill.
-
Reconstitution and Aliquoting: If the compound is a solid, reconstitution and aliquoting should be performed within a BSC to minimize aerosol generation. Use aseptic techniques to prevent contamination of the product and the work area.[2][8]
-
Weighing and Transferring: When weighing the solid compound, do so in a containment device (e.g., a powder containment hood). Use dedicated equipment (spatulas, weigh boats) that can be decontaminated or disposed of as cytotoxic waste.
-
Conducting the Experiment: Handle all solutions and materials containing this compound with care to avoid splashes and spills.
3. Disposal and Decontamination:
-
Disposal of Contaminated Materials: All items that come into contact with this compound, including pipette tips, tubes, gloves, gowns, and shoe covers, must be disposed of in designated cytotoxic waste containers.[4] Sharps should be placed in a puncture-resistant cytotoxic sharps container.
-
Decontamination of Work Surfaces: After completing work, decontaminate all surfaces in the designated handling area. Use a two-step process of cleaning with a detergent solution followed by a deactivating agent (e.g., a high-pH solution, if compatible with the surface).[4]
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, shoe covers, eye protection, and mask. The inner gloves should be the last item removed. Dispose of all PPE in the appropriate cytotoxic waste container.
-
Hand Washing: Immediately after removing all PPE, wash your hands thoroughly with soap and water.
Spill Management Plan
In the event of a spill, immediate and appropriate action is crucial to contain the contamination and protect personnel.
Caption: Immediate Response Plan for a this compound Spill.
Spill Protocol:
-
Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[4]
-
Don PPE: Put on the appropriate PPE, including double gloves, a gown, eye protection, and if the spill involves a powder, a respirator.[4]
-
Contain the Spill: Use a cytotoxic spill kit to contain the spill. For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne.
-
Clean the Area: Carefully clean the spill area, working from the outer edges toward the center.
-
Decontaminate: Once the visible spill is removed, decontaminate the area according to the laboratory's standard operating procedure for cytotoxic compounds.
-
Dispose of Waste: All materials used for cleanup, including contaminated PPE, must be placed in a designated cytotoxic waste container.[4]
-
Report the Incident: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
By adhering to these safety and logistical guidelines, researchers can handle this compound with the necessary precautions, ensuring a safe working environment for all personnel.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. Beleodaq® (belinostat) for injection - for Healthcare Professionals (HCPs) [beleodaq.com]
- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 4. ipservices.care [ipservices.care]
- 5. Handling cytotoxic material [cleanroomtechnology.com]
- 6. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
